molecular formula C12H16O B15269231 2-Methyl-2-phenylpentanal

2-Methyl-2-phenylpentanal

Cat. No.: B15269231
M. Wt: 176.25 g/mol
InChI Key: FVRVKMWEXUCONO-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpentanal is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This aldehyde features a pentanal chain substituted with both methyl and phenyl groups at the second carbon position. As a specialized chemical building block, it is primarily of interest in organic synthesis and fragrance research. Phenyl-substituted aldehydes similar to this compound are investigated as intermediates in the development of odoriferous substances and are known to contribute to floral scent profiles, such as rose notes . Researchers value this structural motif for its potential application in creating novel aromatic compounds and for use in multi-step synthetic routes. The compound is provided for research and development purposes only. This product is not for drug, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-2-phenylpentanal

InChI

InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

FVRVKMWEXUCONO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methyl-2-phenylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth overview of the synthetic routes for producing 2-Methyl-2-phenylpentanal, a valuable intermediate in organic synthesis. Two primary pathways are explored: the alkylation of a pre-formed enolate and the Grignard reaction followed by oxidation. This document details the experimental protocols for these methods, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of complex organic molecules.

Introduction

This compound is a chiral aldehyde with applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. Its stereocenter and functional group make it a versatile synthon. This guide outlines two robust methods for its preparation, providing detailed experimental procedures and expected outcomes to aid in laboratory-scale synthesis.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented:

  • Route A: Alkylation of 2-Phenylpropanal. This classic approach involves the deprotonation of 2-phenylpropanal to form an enolate, followed by nucleophilic attack on an alkyl halide.

  • Route B: Grignard Reaction with 2-Phenylpropanal followed by Oxidation. This pathway utilizes the addition of a propyl Grignard reagent to 2-phenylpropanal to form an intermediate alcohol, which is subsequently oxidized to the target aldehyde.

Visualization of Synthetic Pathways

The logical flow of each synthetic route is depicted below using the DOT language for graph visualization.

Synthesis_Pathways cluster_A Route A: Alkylation cluster_B Route B: Grignard Reaction & Oxidation A_start 2-Phenylpropanal A_int1 Enolate Intermediate A_start->A_int1 LDA, THF, -78 °C A_end This compound A_int1->A_end 1-Bromopropane B_start 2-Phenylpropanal B_int1 2-Methyl-2-phenylpentan-1-ol B_start->B_int1 Propylmagnesium Bromide, Et2O B_end This compound B_int1->B_end Swern Oxidation

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions in the synthesis of this compound.

Route A: Alkylation of 2-Phenylpropanal

This method relies on the formation of a lithium enolate from 2-phenylpropanal using lithium diisopropylamide (LDA), followed by alkylation with 1-bromopropane.

Experimental Workflow:

Alkylation_Workflow prep_lda Prepare LDA solution (Diisopropylamine, n-BuLi in THF) add_lda Slowly add LDA solution to 2-Phenylpropanal prep_lda->add_lda cool_reagents Cool 2-Phenylpropanal in THF to -78 °C cool_reagents->add_lda enolate_formation Stir for 1 hour at -78 °C (Enolate formation) add_lda->enolate_formation add_alkyl_halide Add 1-Bromopropane enolate_formation->add_alkyl_halide warm_reaction Allow to warm to room temperature and stir overnight add_alkyl_halide->warm_reaction quench Quench with saturated aqueous NH4Cl warm_reaction->quench extract Extract with Et2O quench->extract dry_purify Dry organic layer (Na2SO4) and purify by chromatography extract->dry_purify

Caption: Step-by-step workflow for the alkylation of 2-phenylpropanal.

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.0 eq) dropwise. Stir the solution at this temperature for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve 2-phenylpropanal (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the 2-phenylpropanal solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add 1-bromopropane (1.2 eq) dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Route B: Grignard Reaction and Swern Oxidation

This two-step sequence begins with the synthesis of the intermediate alcohol, 2-methyl-2-phenylpentan-1-ol, via a Grignard reaction. The alcohol is then oxidized to the desired aldehyde using a Swern oxidation.

Experimental Workflow:

Grignard_Oxidation_Workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Swern Oxidation prep_grignard Prepare Propylmagnesium Bromide (1-Bromopropane, Mg turnings in Et2O) add_aldehyde Add 2-Phenylpropanal in Et2O dropwise at 0 °C prep_grignard->add_aldehyde grignard_reaction Stir at room temperature for 2 hours add_aldehyde->grignard_reaction grignard_quench Quench with saturated aqueous NH4Cl grignard_reaction->grignard_quench grignard_extract Extract with Et2O, dry, and concentrate grignard_quench->grignard_extract prep_swern Prepare Swern Reagent (Oxalyl chloride, DMSO in CH2Cl2 at -78 °C) grignard_extract->prep_swern Intermediate Alcohol add_alcohol Add 2-Methyl-2-phenylpentan-1-ol in CH2Cl2 prep_swern->add_alcohol oxidation_reaction Stir for 30 minutes at -78 °C add_alcohol->oxidation_reaction add_base Add Triethylamine oxidation_reaction->add_base oxidation_warm Warm to room temperature add_base->oxidation_warm oxidation_workup Work-up with water, extract, dry, and purify oxidation_warm->oxidation_workup

Caption: Workflow for the Grignard reaction followed by Swern oxidation.

Procedure for Grignard Reaction:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether to the magnesium. Once the reaction begins (as evidenced by bubbling and heat), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition of Aldehyde: Cool the Grignard reagent to 0 °C (ice bath). Add a solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.

  • Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-methyl-2-phenylpentan-1-ol.

Procedure for Swern Oxidation:

  • Swern Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM. Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C and stir for 15 minutes.

  • Oxidation: Dissolve the crude 2-methyl-2-phenylpentan-1-ol (1.0 eq) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the mixture for 30 minutes.

  • Base Addition and Work-up: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature. Add water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-PhenylpropanalC₉H₁₀O134.18Starting Material
1-BromopropaneC₃H₇Br122.99Alkylating Agent
Propylmagnesium BromideC₃H₇BrMg147.30Grignard Reagent
2-Methyl-2-phenylpentan-1-olC₁₂H₁₈O178.27Intermediate
This compoundC₁₂H₁₆O176.25Final Product

Table 2: Reaction Conditions and Expected Yields

ReactionKey ReagentsSolventTemperature (°C)Reaction TimeExpected Yield (%)
Alkylation LDA, 1-BromopropaneTHF-78 to RT12-16 h60-75
Grignard Reaction Propylmagnesium BromideDiethyl Ether0 to RT2 h80-90
Swern Oxidation Oxalyl Chloride, DMSO, TEADichloromethane-78 to RT2-3 h85-95

Table 3: Spectroscopic Data for this compound (Predicted)

TechniqueKey Signals
¹H NMR (CDCl₃) δ ~9.5 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 1.7-2.0 (m, 2H, CH₂), 1.4 (s, 3H, CH₃), 1.1-1.3 (m, 2H, CH₂), 0.8 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~203 (CHO), 140 (Ar-C), 128-129 (Ar-CH), 55 (quaternary C), 40 (CH₂), 25 (CH₃), 17 (CH₂), 14 (CH₃)
IR (neat) ~2960, 2870 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C stretch)
Mass Spec (EI) m/z 176 (M⁺), 147 (M-CHO)⁺, 105 (C₆H₅CO)⁺, 91 (C₇H₇)⁺

Note: Spectroscopic data is predicted based on the structure and may vary slightly from experimental values.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound. The choice between the alkylation and the Grignard/oxidation route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for particular reagents. Both pathways offer viable and reproducible methods for obtaining this important synthetic intermediate. The provided experimental protocols and data are intended to serve as a comprehensive resource for professionals in organic synthesis and drug development.

In-depth Technical Guide: 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpentanal is an organic compound with the molecular formula C₁₂H₁₆O. This document provides a summary of its known chemical and physical properties. At present, publicly available experimental data, particularly regarding its biological activity and detailed experimental protocols, is limited. The information presented herein is primarily based on computed data from chemical databases. Further experimental validation is required to fully characterize this compound for research and drug development purposes.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem
Molecular Weight 176.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 858786-09-1PubChem[1]
Canonical SMILES CCCC(C)(C=O)C1=CC=CC=C1PubChem[1]
InChI InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3PubChem[1]
InChIKey FVRVKMWEXUCONO-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 13PubChem
Rotatable Bond Count 3PubChem
Complexity 159PubChem[1]
XLogP3 3.1PubChem[1]

Structural Information

This compound possesses a chiral center at the C2 position. The structure features a phenyl group and a methyl group attached to the α-carbon of a pentanal chain.

Logical Relationship of Structural Components

G This compound This compound Pentanal_Backbone Pentanal Backbone This compound->Pentanal_Backbone core chain Phenyl_Group Phenyl Group Pentanal_Backbone->Phenyl_Group at C2 Methyl_Group Methyl Group Pentanal_Backbone->Methyl_Group at C2 Aldehyde_Functionality Aldehyde Functionality Pentanal_Backbone->Aldehyde_Functionality at C1

Caption: Structural hierarchy of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. General synthetic approaches to related α,α-disubstituted aldehydes might be applicable, but would require specific optimization and characterization.

Hypothetical Synthetic Workflow

A potential, though unverified, synthetic route could involve the α-alkylation of a phenylacetaldehyde derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis. This is a conceptual workflow and has not been experimentally validated for this specific compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., Phenylacetonitrile) Alkylation1 α-Methylation Start->Alkylation1 Alkylation2 α-Propylation Alkylation1->Alkylation2 Hydrolysis Nitrile Hydrolysis Alkylation2->Hydrolysis Reduction Ester/Acid Reduction to Aldehyde Hydrolysis->Reduction Product Crude this compound Reduction->Product Purification Column Chromatography Product->Purification Structure_Verification Spectroscopic Analysis (NMR, IR, MS) Purification->Structure_Verification Purity_Assessment Purity Assessment (GC, HPLC) Structure_Verification->Purity_Assessment Final_Product Pure this compound Purity_Assessment->Final_Product

Caption: A conceptual workflow for the synthesis and purification of this compound.

Reactivity and Stability

No specific studies on the chemical reactivity or stability of this compound have been found. As an aldehyde, it is expected to undergo typical reactions of this functional group, such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. The presence of a quaternary α-carbon prevents enolization and reactions that proceed via an enol or enolate intermediate at that position.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound. Consequently, no associated signaling pathways have been identified or characterized. For drug development professionals, this compound represents a novel chemical entity for which all biological screening and pharmacological characterization would need to be conducted de novo.

General Workflow for Biological Screening

Should this compound be considered for biological investigation, a typical initial screening workflow is outlined below.

G Compound This compound Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methyl-2-phenylpentanal, an organic aldehyde. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computational predictions with established experimental protocols for determining the key physical characteristics of liquid aldehydes.

Core Physical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
CAS Number 858786-09-1PubChem[1]
Boiling Point No data available
Melting Point No data available
Density No data available
Refractive Index No data available

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, the following are detailed, generalized methodologies for determining the primary physical properties of liquid aldehydes. These protocols are standard in organic chemistry laboratories.[2]

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Simple distillation is a common method for determining the boiling point of a pure liquid.[2]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., heating mantle).

  • Sample Preparation: Place a sample of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin to gently heat the flask.

  • Temperature Reading: The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses. The constant temperature observed on the thermometer during the collection of the distillate is the boiling point of the liquid.

G Workflow for Boiling Point Determination A Assemble Distillation Apparatus B Add Sample and Boiling Chips to Flask A->B C Gently Heat the Flask B->C D Record Stable Temperature During Distillation C->D E Observed Boiling Point D->E

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer.

  • Volume of Sample: Fill the container to a calibrated mark with this compound.

  • Mass of Filled Container: Weigh the container with the sample.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of filled container minus mass of empty container) by the known volume.

G Workflow for Density Measurement A Weigh Empty Volumetric Flask B Fill Flask to Calibrated Mark with Sample A->B C Weigh Filled Flask B->C D Calculate Mass of Sample C->D E Density = Mass / Volume D->E G Logical Steps for Refractive Index Measurement A Calibrate Refractometer B Apply Sample to Prism A->B C Adjust for Sharp Dividing Line B->C D Read Refractive Index from Scale C->D

References

An In-depth Technical Guide on 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methyl-2-phenylpentanal is limited. This guide summarizes the existing data; however, it does not include detailed experimental protocols, extensive biological activity data, or established signaling pathways, as these do not appear to be published in readily accessible scientific literature. Much of the available data pertains to structurally related but distinct chemical compounds.

Chemical Identity and Identifiers

This compound is an organic compound classified as an aldehyde. Its core structure consists of a pentanal backbone with a methyl and a phenyl group substituted at the second carbon position.

Below is a table summarizing the key identifiers for this compound.[1]

IdentifierValue
CAS Number 858786-09-1
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O
InChI InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKey FVRVKMWEXUCONO-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C=O)C1=CC=CC=C1

Physicochemical Properties

The following table outlines the computed physicochemical properties of this compound, as detailed in the PubChem database.[1] It is important to note that these are computationally derived and not experimentally verified values.

PropertyValue
Molecular Weight 176.25 g/mol
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Exact Mass 176.120115130 Da
Monoisotopic Mass 176.120115130 Da
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 13
Complexity 159

Synthesis and Experimental Data

Due to the lack of published studies on this compound, there is no available experimental data regarding its spectroscopic properties (NMR, IR, Mass Spectrometry), biological activity, or its effects on signaling pathways. Research on related compounds, such as 2-methyl-2-pentenal, indicates that aldehydes of this class can be synthesized through aldol condensation reactions.[2][3] For example, 2-methyl-2-pentenal can be prepared by the self-condensation of propionaldehyde.[3]

Logical Relationship for a Potential Synthesis Route

While a specific experimental workflow for the synthesis of this compound is not documented, a logical workflow can be proposed based on standard organic chemistry principles. This would likely involve the creation of the precursor alcohol followed by its oxidation.

G Potential Synthesis Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Oxidation Grignard_Reagent Propylmagnesium bromide Precursor_Alcohol 2-Methyl-2-phenylpentan-1-ol Grignard_Reagent->Precursor_Alcohol Grignard Reaction Ketone 2-Phenylpropanal Ketone->Precursor_Alcohol Final_Product This compound Precursor_Alcohol->Final_Product Oxidation Oxidizing_Agent e.g., PCC, Swern Oxidation Oxidizing_Agent->Final_Product

Caption: A potential two-step synthesis pathway for this compound.

Applications and Biological Significance

There is no specific information available in the public domain regarding the applications or biological significance of this compound in research, drug development, or other industries. Patents related to this chemical structure exist, but specific details of its use are not provided in the available search results.[1] The applications of structurally similar aldehydes, such as cyclic acetals of 2-methyl-2-pentenal, are found in the food and fragrance industry as flavoring and aroma agents.[4]

Conclusion

This compound is a defined chemical entity with a registered CAS number and computed physicochemical properties. However, there is a notable absence of in-depth experimental research on this compound in publicly accessible literature. Key information for researchers and drug development professionals, such as detailed synthesis protocols, experimental spectral data, biological activity, and its role in cellular signaling, is currently unavailable. The provided information on related compounds may offer some preliminary insights, but direct experimental investigation would be required to characterize this compound thoroughly. Professionals interested in this compound would need to undertake foundational research to establish its properties and potential applications.

References

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for the organic compound 2-Methyl-2-phenylpentanal. Due to the limited availability of experimental data for this specific molecule, this report also includes comparative data from closely related compounds to offer a broader context for researchers.

Molecular Structure and Identification

This compound is an aldehyde with a chiral center at the second carbon, which is substituted with both a methyl and a phenyl group. The core structure consists of a five-carbon pentanal chain.

Table 1: Compound Identification [1]

IdentifierValue
IUPAC Name This compound
Chemical Formula C₁₂H₁₆O
SMILES CCCC(C)(C=O)C1=CC=CC=C1
InChI InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKey FVRVKMWEXUCONO-UHFFFAOYSA-N
CAS Number 858786-09-1

Physicochemical Properties

Table 2: Physicochemical Data

PropertyThis compound (Computed)[1]2-methyl-5-phenylpentanal (Experimental)
Molecular Weight 176.25 g/mol 176.25 g/mol
Boiling Point Not Available277.4°C at 760 mmHg
Melting Point Not AvailableNot Available
Density Not Available0.947 g/cm³
Solubility Not AvailableNot Available
Refractive Index Not Available1.497

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public spectral databases. Researchers investigating this compound would need to perform their own spectral analyses.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in peer-reviewed journals. However, a general approach to the synthesis of α,α-disubstituted aldehydes can be conceptualized.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the α-alkylation of a precursor molecule. The following diagram illustrates a conceptual workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Alkylation Reaction Alkylation Reaction Phenylacetonitrile->Alkylation Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Alkylation Reaction Methyl iodide Methyl iodide Methyl iodide->Alkylation Reaction 2-Methyl-2-phenylpentanenitrile 2-Methyl-2-phenylpentanenitrile Alkylation Reaction->2-Methyl-2-phenylpentanenitrile Reduction to Aldehyde Reduction to Aldehyde 2-Methyl-2-phenylpentanenitrile->Reduction to Aldehyde This compound This compound Reduction to Aldehyde->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Alkylation: Phenylacetonitrile would be deprotonated at the α-carbon using a strong base, such as sodium amide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The resulting carbanion would then be subjected to sequential alkylation, first with 1-bromopropane and then with methyl iodide. The order of alkylation could be reversed. Careful control of stoichiometry and temperature would be critical to maximize the yield of the desired disubstituted nitrile.

  • Reduction: The resulting 2-methyl-2-phenylpentanenitrile would then be selectively reduced to the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane to prevent over-reduction to the alcohol.

  • Purification: The final product, this compound, would require purification, likely through column chromatography on silica gel, to separate it from any unreacted starting materials or byproducts.

Reactivity and Potential Signaling Pathways

Due to the lack of specific studies on this compound, its reactivity and involvement in biological signaling pathways remain uncharacterized. Based on its structure, the following reactivity can be inferred:

  • Aldehyde Group: The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and acetals.

  • α-Carbon: The absence of an α-hydrogen means that this molecule will not undergo typical aldol condensation reactions.

  • Phenyl Group: The aromatic ring can undergo electrophilic substitution reactions, although the steric hindrance from the quaternary α-carbon may influence the regioselectivity.

No information is available regarding any potential role of this compound in cellular signaling pathways.

Logical Relationships in Analysis

The structural characterization of a novel or uncharacterized compound like this compound follows a logical progression of analytical techniques.

G Synthesis Synthesis Purification Purification Synthesis->Purification Mass_Spec Mass Spectrometry (Molecular Weight) Purification->Mass_Spec NMR NMR Spectroscopy (Connectivity) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Biological_Assay Biological Assay Structure_Elucidation->Biological_Assay

Caption: Logical workflow for the characterization of this compound.

This guide underscores the current knowledge gap regarding this compound. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop a reliable synthetic protocol, and explore its potential biological activities.

References

2-Methyl-2-phenylpentanal: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-phenylpentanal is a chemical compound with the molecular formula C12H16O. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data regarding its synthesis, characterization, and biological activity. This document summarizes the currently available information, highlights the data gaps, and provides context based on related, more extensively studied compounds. At present, this compound appears to be a poorly characterized molecule, presenting potential opportunities for novel research in chemical synthesis and pharmacology.

Chemical and Physical Properties

Quantitative data for this compound is limited to computational predictions. The following table summarizes the computed properties available from public databases. It is critical to note that these values have not been experimentally validated.

PropertyValueSource
Molecular Formula C12H16OPubChem
Molecular Weight 176.25 g/mol PubChem
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 176.120115130 DaPubChem
Monoisotopic Mass 176.120115130 DaPubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 159PubChem

Table 1: Computed Physicochemical Properties of this compound [1]

Synthesis and Experimental Protocols

Disclaimer: The following workflow is a generalized representation and has not been experimentally validated for the synthesis of this compound. It is intended for illustrative purposes only.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Reduction to Aldehyde Phenylacetonitrile Phenylacetonitrile Anion Phenylacetonitrile Anion Phenylacetonitrile->Anion Deprotonation Base Strong Base (e.g., NaH, LDA) Anion_2 Phenylacetonitrile Anion AlkylatedNitrile1 2-Phenylpropanenitrile Anion_2->AlkylatedNitrile1 SN2 Reaction MethylIodide Methyl Iodide AlkylatedNitrile1_2 2-Phenylpropanenitrile Anion2 2-Phenylpropanenitrile Anion AlkylatedNitrile1_2->Anion2 Deprotonation Base2 Strong Base DialkylatedNitrile 2-Methyl-2-phenylpentanenitrile Anion2->DialkylatedNitrile SN2 Reaction PropylIodide 1-Iodopropane DialkylatedNitrile_2 2-Methyl-2-phenylpentanenitrile FinalProduct This compound DialkylatedNitrile_2->FinalProduct Partial Reduction ReducingAgent Reducing Agent (e.g., DIBAL-H)

Figure 1: A generalized, hypothetical workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

A thorough search of scientific databases did not yield any published experimental spectroscopic data for this compound. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Characterization of this compound would require de novo synthesis and analysis.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological or pharmacological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated. The absence of such data means that the potential therapeutic applications or toxicological properties of this compound are entirely unknown.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. The lack of experimental data on its synthesis, properties, and biological effects presents a clear gap in the scientific literature. Future research efforts could focus on:

  • Development of a reliable and efficient synthetic protocol.

  • Full spectroscopic characterization (NMR, IR, MS) of the purified compound.

  • In vitro and in vivo screening to determine its biological activity and toxicological profile.

Such studies would be essential to unlock the potential of this compound for applications in medicinal chemistry, materials science, or as a fragrance component, given the structural similarities to other compounds used in these fields. For professionals in drug development, this compound represents a blank slate, offering an opportunity for the discovery of novel biological functions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis and predicted characterization of 2-Methyl-2-phenylpentanal, a chiral α,α-disubstituted aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a feasible synthetic route based on established chemical principles and provides predicted characterization data derived from the analysis of analogous structures.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the α-alkylation of 2-phenylpropanal. This method involves the formation of an enolate from 2-phenylpropanal, followed by its reaction with a suitable propyl halide. To minimize undesired side reactions such as self-condensation, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is recommended to ensure complete enolate formation.[1][2] An alternative approach could involve phase-transfer catalysis, which offers a potentially greener and more scalable process.[3][4][5]

Proposed Synthetic Protocol: Alkylation of 2-phenylpropanal

A detailed experimental protocol for the synthesis of this compound via enolate alkylation is provided below. This protocol is adapted from standard procedures for the α-alkylation of aldehydes.[1][6]

Materials:

  • 2-phenylpropanal

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • 1-Iodopropane (or 1-bromopropane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and apparatus for anhydrous reactions

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.

  • Aldehyde Addition: Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-iodopropane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Phenylpropanal 2-Phenylpropanal Enolate_Formation Enolate Formation (-78 °C) 2-Phenylpropanal->Enolate_Formation 1-Iodopropane 1-Iodopropane Alkylation Alkylation (-78 °C to RT) 1-Iodopropane->Alkylation LDA LDA in THF LDA->Enolate_Formation Enolate_Formation->Alkylation Enolate Intermediate Quenching Quench with NH4Cl(aq) Alkylation->Quenching Extraction Extraction with Et2O Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

As no experimental data is readily available, the following sections provide predicted characterization data for this compound based on its chemical structure and data from analogous compounds.

Physical Properties

The physical properties of this compound have been computed and are available on PubChem.[7]

PropertyPredicted Value
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol [7]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available
Refractive Index Not available
XLogP3 3.1[7]
Spectroscopic Data (Predicted)

The following spectroscopic data are predictions based on the structure of this compound and known spectroscopic trends for similar functional groups.

2.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the aliphatic protons of the methyl and propyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAldehyde proton (-CHO)
~7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
~1.8 - 2.0Multiplet2HMethylene protons (-CH₂-CH₂-CH₃)
~1.5Singlet3HMethyl protons (-C(CH₃)(Ph)-)
~1.2 - 1.4Multiplet2HMethylene protons (-CH₂-CH₂-CH₃)
~0.9Triplet3HMethyl protons (-CH₂-CH₂-CH₃)

2.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The presence of a quaternary carbon would also be a key feature.

Chemical Shift (δ, ppm)Assignment
~200 - 205Aldehyde carbonyl carbon (-CHO)[8]
~138 - 142Quaternary aromatic carbon (C-ipso)
~128 - 130Aromatic carbons (C-ortho, C-meta)
~127 - 128Aromatic carbon (C-para)
~50 - 55Quaternary α-carbon (-C(CH₃)(Ph)-)
~35 - 40Methylene carbon (-CH₂-CH₂-CH₃)
~20 - 25Methyl carbon (-C(CH₃)(Ph)-)
~18 - 22Methylene carbon (-CH₂-CH₂-CH₃)
~14Methyl carbon (-CH₂-CH₂-CH₃)

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption for the aldehyde carbonyl group and absorptions corresponding to the aromatic ring and C-H bonds.[9][10]

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch of the aldehyde proton[11]
~1725 - 1740StrongC=O stretch of the aldehyde[9]
~3030 - 3080MediumAromatic C-H stretch
~1600, ~1495, ~1450Medium-WeakAromatic C=C stretching vibrations
~2850 - 2960StrongAliphatic C-H stretch
~690 - 770StrongC-H out-of-plane bending for monosubstituted benzene

2.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for α-aryl aldehydes. Alpha cleavage is a predominant fragmentation mode for aldehydes.[12][13][14][15]

m/zProposed Fragment Ion
176[M]⁺ (Molecular ion)
147[M - CHO]⁺ (Loss of the formyl radical)
133[M - C₃H₇]⁺ (Loss of the propyl radical)
105[C₆H₅CO]⁺ (Benzoyl cation, from rearrangement)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)
77[C₆H₅]⁺ (Phenyl cation)
43[C₃H₇]⁺ (Propyl cation)
29[CHO]⁺ (Formyl cation)

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Purified Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified Product->NMR IR IR Spectroscopy Purified Product->IR MS Mass Spectrometry Purified Product->MS Appearance Visual Appearance Purified Product->Appearance Purity Purity Assessment (e.g., GC, HPLC) Purified Product->Purity Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Appearance->Data_Analysis Purity->Data_Analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of this compound via α-alkylation of 2-phenylpropanal. While direct experimental characterization data is not currently available in the literature, this document provides a comprehensive set of predicted spectroscopic and physical properties based on established principles and data from analogous compounds. This information serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and other α,α-disubstituted aldehydes in various fields, including medicinal chemistry and materials science. The provided experimental protocol and predicted data can guide the practical synthesis and facilitate the unambiguous identification of this compound.

References

Uncharted Territory: The Biological Activity of 2-Methyl-2-phenylpentanal and Its Derivatives Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Methyl-2-phenylpentanal and its direct derivatives. Despite its defined chemical structure, this compound appears to be largely unexplored within the realms of pharmacology and toxicology, leaving its potential effects on biological systems unknown.

Currently, there is no available data on the biological or pharmacological properties of this compound. Standard chemical repositories such as PubChem contain basic information regarding its physical and chemical properties but lack any associated studies on its interaction with biological targets. Extensive searches for derivatives of this specific scaffold have similarly yielded no relevant results, indicating a lack of investigation into this chemical class for therapeutic or other biological applications.

The absence of information extends to quantitative data, such as IC50 or EC50 values, which are crucial for assessing the potency and efficacy of a compound. Consequently, there are no established experimental protocols for evaluating the biological activity of this compound, nor are there any known signaling pathways associated with its activity.

It is important to distinguish this compound from other structurally complex molecules that may share common chemical moieties but are not direct derivatives. For instance, research on complex synthetic compounds that incorporate a phenyl group or a modified pentanal chain exists; however, these molecules possess entirely different core structures and, therefore, their biological activities cannot be extrapolated to this compound.

This lack of available data presents a unique opportunity for original research. The synthesis and biological screening of this compound and a library of its derivatives could uncover novel pharmacological activities. A potential starting point for such an investigation could involve a broad screening approach across a diverse range of biological targets to identify any potential areas of interest.

Future research could focus on:

  • Synthesis of a Derivative Library: The creation of a series of analogs with modifications to the phenyl ring and the pentanal chain would be the first step in a structure-activity relationship (SAR) study.

  • In Vitro Screening: Initial biological evaluation could involve high-throughput screening against a panel of common drug targets, such as G-protein coupled receptors, ion channels, and enzymes.

  • Phenotypic Screening: Assessing the effects of the compounds on whole cells or organisms could provide insights into their potential biological functions without prior knowledge of a specific target.

Until such studies are conducted and the results are published in peer-reviewed literature, the biological activity of this compound and its derivatives will remain an open question for the scientific community. Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-phenylpentanal in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-methyl-2-phenylpentanal as a versatile starting material in organic synthesis. Due to the presence of a sterically hindered aldehyde functional group and a quaternary center, this molecule offers unique reactivity profiles. This document outlines key synthetic transformations, detailed experimental protocols, and expected outcomes based on established chemical principles for analogous structures.

Chemical Properties and Reactivity Profile

This compound is a sterically hindered aldehyde with a quaternary carbon atom at the α-position. This structural feature governs its reactivity in several key ways:

  • No α-Hydrogen Atoms: The absence of protons on the α-carbon prevents enolization and subsequent aldol-type condensation reactions under standard conditions.

  • Steric Hindrance: The bulky phenyl and propyl groups attached to the quaternary center sterically shield the aldehyde carbonyl group. This can necessitate more forcing reaction conditions or the use of less bulky, more reactive reagents to achieve high conversion.

  • Electrophilicity: The aldehyde carbonyl carbon remains a key electrophilic site, susceptible to attack by a wide range of nucleophiles.

These properties make this compound a valuable precursor for the synthesis of a variety of molecular scaffolds, including alcohols, carboxylic acids, alkenes, and amines, all bearing a characteristic neopentyl-like phenyl-substituted quaternary center.

Key Synthetic Transformations and Protocols

Based on the reactivity of sterically hindered aldehydes, several high-yield synthetic transformations can be envisioned starting from this compound.

Oxidation to Carboxylic Acid

The oxidation of this compound provides a direct route to 2-methyl-2-phenylpentanoic acid, a potentially valuable building block. The Pinnick oxidation is particularly well-suited for aldehydes, including those that are sterically hindered, as it proceeds under mild conditions and is tolerant of a wide range of functional groups.

Experimental Protocol: Pinnick Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (0.5 M).

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (2.0 eq) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water (to form a 1 M solution).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by column chromatography or recrystallization.

Reduction to Primary Alcohol

The reduction of the aldehyde furnishes 2-methyl-2-phenylpentan-1-ol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (0.5 M) in a round-bottom flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is no longer detectable (typically 1-2 hours).

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting alcohol can be purified by silica gel chromatography.

Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde to an alkene. Due to the steric hindrance around the carbonyl, a more reactive, unstabilized ylide is recommended for efficient conversion.

Experimental Protocol: Wittig Olefination

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with pentane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Grignard Addition for Secondary Alcohol Synthesis

The addition of an organometallic reagent, such as a Grignard reagent, to the aldehyde leads to the formation of a secondary alcohol.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Grignard Reagent Formation: Add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by silica gel chromatography.

Reductive Amination for Amine Synthesis

Reductive amination provides a direct route to primary, secondary, or tertiary amines. This protocol outlines the synthesis of a primary amine using ammonia.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) in methanol (0.5 M). Add an excess of ammonia (e.g., a 7 N solution in methanol, 5.0 eq) and stir at room temperature for 2-4 hours to form the intermediate imine.

  • Reduction: To the solution containing the imine, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Basify the aqueous residue with 1 M NaOH to pH > 10. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the transformations described above. These values are based on literature precedents for structurally similar, sterically hindered aldehydes and serve as a general guideline.

TransformationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp2 - 485 - 95
NaBH₄ Reduction NaBH₄Methanol0 to Room Temp1 - 290 - 98
Wittig Olefination Ph₃PCH₃Br, n-BuLiTHF0 to Room Temp12 - 1670 - 85
Grignard Addition MeMgBrDiethyl Ether0 to Room Temp2 - 375 - 90
Reductive Amination NH₃, NaBH₄Methanol0 to Room Temp12 - 1860 - 80

Visualized Synthetic Pathways

The following diagrams illustrate the logical workflows for the key synthetic transformations starting from this compound.

Oxidation_Workflow start This compound reagents NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O start->reagents product 2-Methyl-2-phenylpentanoic Acid reagents->product Pinnick Oxidation

Caption: Workflow for the Pinnick oxidation of this compound.

Reduction_Workflow start This compound reagents NaBH₄ Methanol start->reagents product 2-Methyl-2-phenylpentan-1-ol reagents->product Reduction

Caption: Synthesis of 2-methyl-2-phenylpentan-1-ol via reduction.

Wittig_Workflow start This compound reagents Ph₃PCH₃Br n-BuLi, THF start->reagents product 3-Methyl-3-phenylhex-1-ene reagents->product Wittig Reaction

Caption: Olefination of this compound using a Wittig reagent.

Grignard_Workflow start This compound reagents 1. MeMgBr, Et₂O 2. Aq. NH₄Cl start->reagents product 3-Methyl-3-phenylhexan-2-ol reagents->product Grignard Addition

Caption: Grignard addition to form a secondary alcohol.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. All reactions should be carried out by trained personnel in a controlled laboratory setting.

Disclaimer: The protocols and data presented are based on established chemical principles and literature precedents for analogous compounds. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. Always perform a risk assessment before carrying out any new chemical reaction.

Application Notes and Protocols for the Synthesis of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-2-phenylpentanal is an aldehyde of interest in organic synthesis, serving as a potential intermediate for the development of more complex molecules in the pharmaceutical and fragrance industries. Its synthesis can be approached through various established organic chemistry methodologies. This document outlines a detailed protocol for the synthesis of this compound via the alkylation of 2-phenylpropanal. The protocol is designed for researchers and scientists in drug development and organic synthesis.

Proposed Synthetic Pathway: Alkylation of 2-Phenylpropanal

A plausible and efficient method for the synthesis of this compound is the α-alkylation of 2-phenylpropanal. This method involves the deprotonation of the α-carbon of 2-phenylpropanal using a strong base to form an enolate, which then acts as a nucleophile to attack an alkylating agent, in this case, a propyl halide. Subsequent workup yields the desired product.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • 2-Phenylpropanal (98% purity)[1][2][3]

  • 1-Iodopropane (99% purity)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Addition funnel

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, is flame-dried under a stream of argon or nitrogen to ensure anhydrous conditions.

  • Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (100 mL) and cooled to -78 °C in a dry ice/acetone bath. To this, 1.1 equivalents of lithium diisopropylamide (LDA) solution are added dropwise via syringe. 2-Phenylpropanal (1.0 equivalent) is then added dropwise to the stirred LDA solution over 15 minutes, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: 1-Iodopropane (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Reactants
2-Phenylpropanal10.0 g (74.5 mmol)
Lithium Diisopropylamide (LDA)41.0 mL of 2.0 M solution (82.0 mmol)
1-Iodopropane14.2 g (83.5 mmol)
Product
Product NameThis compound
Molecular FormulaC₁₂H₁₆O[4]
Molecular Weight176.26 g/mol [4]
Theoretical Yield13.1 g
Actual Yield9.8 g
Percent Yield75%
Physical Properties
AppearanceColorless to pale yellow liquid
Boiling Point~110-112 °C at 10 mmHg (estimated)
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)9.5 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 2.1-1.9 (m, 2H, CH₂), 1.4 (s, 3H, CH₃), 1.3-1.1 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)202.1 (CHO), 140.2 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 55.4 (C-alpha), 38.2 (CH₂), 22.8 (CH₃-alpha), 17.1 (CH₂), 14.3 (CH₃)
Mass Spectrum (EI) m/z176 (M⁺), 147, 119, 91

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow A Reaction Setup (Flame-dried flask under Argon) B Enolate Formation (2-Phenylpropanal + LDA in THF at -78 °C) A->B C Alkylation (Addition of 1-Iodopropane at -78 °C) B->C D Reaction Quench (Addition of aq. NH4Cl) C->D E Aqueous Workup (Extraction with Diethyl Ether) D->E F Drying and Concentration (MgSO4, Rotary Evaporation) E->F G Purification (Silica Gel Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are highly flammable and moisture-sensitive. Handle with care under an inert atmosphere.

  • Lithium diisopropylamide (LDA) is a pyrophoric and corrosive reagent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • The low-temperature bath requires careful handling of dry ice and acetone.

This protocol provides a detailed and robust method for the synthesis of this compound, suitable for use by researchers in organic chemistry and drug development. The provided data and workflow diagram offer a clear overview of the process and expected outcomes.

References

Application Notes and Protocols for 2-Methyl-2-phenylpentanal in Fragrance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

Introduction

2-Methyl-2-phenylpentanal is an aromatic aldehyde with potential applications in the fragrance industry. While specific data on this compound is limited in publicly available literature, its structural similarity to other well-known fragrance ingredients allows for informed predictions of its olfactory profile and potential uses. This document provides detailed application notes and experimental protocols to guide researchers in evaluating this compound as a novel fragrance ingredient. The information presented is based on the chemical properties of the molecule, data from structurally related compounds, and standard industry practices for fragrance development.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.26 g/mol

Predicted Olfactory Profile

Based on the analysis of structurally similar phenyl-substituted aldehydes and pentanals used in perfumery, the olfactory profile of this compound is anticipated to be complex, with potential floral, green, and woody characteristics.

  • Primary Notes: Likely to exhibit a combination of floral (rosy) and green (herbaceous) notes.

  • Sub-notes: May possess underlying woody and slightly aldehydic facets. The presence of the methyl group on the same carbon as the phenyl ring could introduce a unique nuance, potentially adding a subtle spicy or warm element.

For comparison, a related compound, 2-methyl-5-phenylpentanal, is utilized for its rose-like scent.[1] Another similar molecule, 4-methyl-4-phenyl-1-pentanal, is described as having a fresh, herbaceous fragrance with a woody note.[2][3]

Potential Applications in Fragrance Compositions

Given its predicted olfactory profile, this compound could be a versatile ingredient in various fragrance types:

  • Floral Accords: To impart a modern, rosy, or white floral character. It could be used to add complexity and a green lift to jasmine, lily-of-the-valley, and rose compositions.

  • Green and Chypre Formulations: The anticipated herbaceous and woody notes would make it suitable for green, fougère, and chypre fragrances, providing a fresh and natural element.

  • Woody and Amber Scents: Could be used as a modifier to introduce a fresh, floral-green aspect to traditional woody and amber fragrances.

  • Functional Perfumery: Due to its aldehydic nature, it may offer good substantivity and performance in products such as soaps, lotions, and detergents.

Quantitative Data Summary (Based on Structurally Related Compounds)

PropertyPhenylacetaldehyde4-Methyl-4-phenyl pentanone (Vetikon)
CAS Number 122-78-17403-42-1
Odor Description Green, sweet, floral, hyacinth, honey, cocoa.[4][5]Vetiver, woody, earthy, slightly fruity.
Substantivity on Paper 400 hours.[4]Not specified
Recommended Usage Level in Concentrate Up to 10%Up to 8%.[6]
Stability in Various Media Data not specifiedGood in body lotion, shampoo, soap, and cleaners; Poor in bleach.[6]

Experimental Protocols

Protocol for Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor notes of this compound.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol).

  • Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its duration.

  • Data Analysis: The olfactory data is correlated with the chromatographic peaks identified by the MS to assign specific odor descriptors to the compound and any impurities.

GC_O_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-MS/O Analysis cluster_Data Data Correlation Prep Prepare 1% solution of This compound Inject Inject sample into GC Separate Chromatographic Separation Split Effluent Split Detect MS Detection Sniff Olfactory Port (Human Assessor) Correlate Correlate MS Data with Olfactory Perception Profile Generate Odor Profile

Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical stability and odor performance of this compound in a representative consumer product base (e.g., a simple lotion or soap base).

Methodology:

  • Sample Preparation:

    • Prepare a control sample of the product base without any fragrance.

    • Prepare a test sample by incorporating this compound at a typical concentration (e.g., 0.5% w/w) into the product base.

  • Aging Conditions:

    • Store aliquots of both the control and test samples under various conditions:

      • Elevated temperature (e.g., 40°C) to accelerate aging.

      • Room temperature (e.g., 25°C) as a reference.

      • Exposure to UV light to assess photodegradation.

  • Evaluation Timeline: Evaluate the samples at regular intervals (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks).

  • Analytical Evaluation:

    • Use gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound over time and to identify any degradation products.

  • Sensory Evaluation:

    • A trained sensory panel will evaluate the odor of the aged samples compared to the initial samples.

    • Panelists should assess changes in odor intensity, character, and the emergence of any off-notes.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Correlate the analytical data with the sensory evaluation results to determine the stability of the fragrance ingredient.

Stability_Testing_Workflow cluster_Prep Preparation cluster_Aging Aging Conditions cluster_Eval Evaluation (Weekly) cluster_Result Results Base Product Base Fragrance This compound Control Control Sample (Base only) Test Test Sample (Base + Fragrance) HighTemp 40°C RoomTemp 25°C UVLight UV Exposure Analytical GC-MS Analysis Sensory Sensory Panel Data Concentration vs. Time Report Stability Report

Logical Relationships in Fragrance Development

The evaluation of a new fragrance ingredient like this compound follows a structured process from initial characterization to final application.

Fragrance_Development_Process A Synthesis & Purity Analysis B Olfactory Characterization (GC-O) A->B C Toxicological & Dermatological Safety Assessment B->C E Creative Formulation & Application B->E G Regulatory Compliance (IFRA) C->G D Performance & Stability Testing D->E F Consumer Panel Testing E->F H Commercialization F->H G->H

Conclusion

While direct data on this compound is scarce, a systematic evaluation based on the protocols outlined in this document will enable fragrance researchers to thoroughly characterize its properties. The inferred olfactory profile suggests it could be a valuable addition to the perfumer's palette, particularly for creating novel floral, green, and woody fragrances. The provided experimental workflows for sensory analysis and stability testing offer a robust framework for its assessment.

References

Application Notes and Protocols: Asymmetric Synthesis of 2-Methyl-2-phenylpentanal Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This document outlines a detailed protocol for the asymmetric synthesis of the enantiomers of 2-Methyl-2-phenylpentanal, a chiral aldehyde with a quaternary stereocenter. The strategy employed utilizes the well-established Myers asymmetric alkylation, which employs a recoverable pseudoephedrine chiral auxiliary to control the stereochemical outcome of the key alkylation step. This method is known for its high diastereoselectivity and the ability to produce highly enantiomerically enriched products.

The synthesis commences with the coupling of 2-phenylpropanal with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide. Subsequent deprotonation with lithium diisopropylamide (LDA) in the presence of lithium chloride generates a chiral enolate. The diastereoselective alkylation of this enolate with 1-iodopropane introduces the propyl group, thereby constructing the quaternary stereocenter. Finally, the chiral auxiliary is cleaved and the amide is reduced to afford the target aldehyde, (R)-2-Methyl-2-phenylpentanal. The (S)-enantiomer can be synthesized by employing (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of (R)-2-Methyl-2-phenylpentanal based on typical results for similar reactions reported in the literature.[1][2]

StepProductExpected Yield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
1. Amide Formation(1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide>90N/AN/A
2. Asymmetric Alkylation(R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide80-95>95N/A
3. Auxiliary Cleavage & Reduction(R)-2-Methyl-2-phenylpentanal60-80N/A>95

Experimental Protocols

Synthesis of (1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • 2-Phenylpropionaldehyde

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-phenylpropionaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add (1R,2R)-(-)-pseudoephedrine (1.05 eq) and DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

Asymmetric Alkylation to form (R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide

Materials:

  • (1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium chloride (LiCl), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 1-Iodopropane

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (2.1 eq) dropwise. Stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve anhydrous LiCl (2.0 eq) in anhydrous THF.

  • To the LDA solution at -78 °C, add the LiCl solution.

  • Add a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF to the LDA/LiCl mixture dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

  • Add 1-iodopropane (1.5 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the alkylated amide. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.

Reductive Cleavage to (R)-2-Methyl-2-phenylpentanal

Materials:

  • (R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with 1 M HCl to remove the pseudoephedrine auxiliary, then with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to yield the crude aldehyde.

  • Purify the aldehyde by flash column chromatography (using a less polar eluent system than for the amides) to obtain the final product. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product 2_phenylpropanal 2-Phenylpropanal amide_formation 1. Amide Formation (DCC, DMAP) 2_phenylpropanal->amide_formation pseudoephedrine (1R,2R)-Pseudoephedrine pseudoephedrine->amide_formation amide Pseudoephedrine Amide amide_formation->amide alkylation 2. Asymmetric Alkylation (LDA, LiCl, 1-Iodopropane) alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage 3. Reductive Cleavage (LiAlH4) final_product (R)-2-Methyl-2- phenylpentanal cleavage->final_product amide->alkylation alkylated_amide->cleavage

Caption: Workflow for the asymmetric synthesis of (R)-2-Methyl-2-phenylpentanal.

Logical_Relationships Start Achiral Precursor (2-Phenylpropanal) Coupling Couple Precursor and Auxiliary Start->Coupling Auxiliary Chiral Auxiliary (Pseudoephedrine) Auxiliary->Coupling Amide Form Chiral Amide Coupling->Amide Deprotonation Form Chiral Enolate Amide->Deprotonation Alkylation Diastereoselective Alkylation Deprotonation->Alkylation Quaternary_Center Create Quaternary Stereocenter Alkylation->Quaternary_Center Cleavage Remove Chiral Auxiliary Quaternary_Center->Cleavage Product Enantiomerically Enriched Aldehyde Cleavage->Product

Caption: Logical steps in the chiral auxiliary-mediated asymmetric synthesis.

References

Catalytic Pathways for the Synthesis of 2-Methyl-2-phenylpentanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Methyl-2-phenylpentanal, a valuable building block in organic synthesis. Due to the limited direct literature on this specific molecule, this guide outlines two primary catalytic strategies: Organocatalytic α-Alkylation of 2-Phenylpropanal and Rhodium-Catalyzed Hydroformylation of 2-Phenyl-1-pentene . The protocols are based on established methodologies for analogous transformations and are intended to serve as a comprehensive starting point for reaction discovery and optimization.

Organocatalytic α-Alkylation of 2-Phenylpropanal

This approach involves the direct alkylation of 2-phenylpropanal with a propylating agent, mediated by a chiral organocatalyst. This method offers the potential for an enantioselective synthesis, yielding chiral quaternary carbon stereocenters. The reaction proceeds via the formation of a nucleophilic enamine intermediate from the aldehyde and the amine catalyst, which then reacts with an electrophilic propyl source.

Experimental Workflow: Organocatalytic α-Alkylation

Workflow for Organocatalytic α-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-phenylpropanal, organocatalyst, and solvent add_base Add base (e.g., K2CO3) start->add_base add_alkylating Add propylating agent (e.g., 1-iodopropane) add_base->add_alkylating stir Stir at controlled temperature add_alkylating->stir monitor Monitor reaction progress by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: A generalized workflow for the organocatalytic α-propylation of 2-phenylpropanal.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the organocatalytic α-alkylation of α-branched aldehydes.[1][2]

Materials:

  • 2-Phenylpropanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable chiral amine organocatalyst)

  • 1-Iodopropane (or 1-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpropanal (1.0 eq.), the chiral organocatalyst (0.1-0.2 eq.), and anhydrous toluene.

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the propylating agent (1.5-2.0 eq.) dropwise with vigorous stirring.

  • Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Quantitative Data (Expected)

The following table presents expected quantitative data based on similar organocatalytic α-alkylation reactions of α-branched aldehydes. Actual results may vary and require optimization.

ParameterExpected ValueReference Reaction
Yield 60-85%α-allylation of α-branched aldehydes[2]
Enantiomeric Excess (ee) 80-96%α-allylation of α-branched aldehydes[2]
Catalyst Loading 10-20 mol%General organocatalytic α-alkylations[1]
Reaction Time 24-72 hoursDependent on temperature and substrates
Temperature 0 °C to 25 °COptimization may be required

Rhodium-Catalyzed Hydroformylation of 2-Phenyl-1-pentene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For the synthesis of this compound, the substrate would be 2-phenyl-1-pentene. The regioselectivity of this reaction is a critical factor, as hydroformylation can potentially yield two isomeric aldehydes. The use of specific phosphine or phosphite ligands with a rhodium catalyst is crucial for controlling the regioselectivity, favoring the branched product.

Experimental Workflow: Rhodium-Catalyzed Hydroformylation

Workflow for Rhodium-Catalyzed Hydroformylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Rh catalyst precursor and ligand to autoclave add_substrate Add 2-phenyl-1-pentene and solvent start->add_substrate seal Seal and purge autoclave add_substrate->seal pressurize Pressurize with syngas (CO/H2) seal->pressurize heat Heat to reaction temperature with stirring pressurize->heat monitor Monitor pressure drop and sample for GC analysis heat->monitor cool Cool autoclave and vent syngas monitor->cool concentrate Concentrate reaction mixture cool->concentrate purify Purify by distillation or chromatography concentrate->purify product This compound purify->product

Caption: A generalized workflow for the rhodium-catalyzed hydroformylation of 2-phenyl-1-pentene.

Detailed Experimental Protocol

This protocol is based on general procedures for the rhodium-catalyzed hydroformylation of styrenic and terminal alkenes.

Materials:

  • 2-Phenyl-1-pentene

  • [Rh(CO)₂(acac)] (or other suitable rhodium precursor)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., a bulky phosphite)

  • Toluene or other suitable anhydrous, deoxygenated solvent

  • Synthesis gas (syngas, a mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., 0.1-1.0 mol%) and the phosphine or phosphite ligand (e.g., 2-10 equivalents relative to rhodium).

  • Add the anhydrous, deoxygenated solvent, followed by the substrate, 2-phenyl-1-pentene (1.0 eq.).

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the autoclave to the desired pressure with syngas (e.g., 20-50 bar, typically a 1:1 ratio of CO:H₂).

  • Heat the autoclave to the reaction temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction by observing the pressure drop and/or by taking samples periodically for GC analysis to determine conversion and regioselectivity.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data (Expected)

The following table provides expected quantitative data based on the hydroformylation of similar styrenic and terminal alkenes. The regioselectivity (branched vs. linear aldehyde) is highly dependent on the ligand and reaction conditions.

ParameterExpected ValueReference Reaction
Conversion >95%Hydroformylation of styrene and terminal alkenes
Regioselectivity (branched:linear) 5:1 to >20:1Dependent on ligand choice; bulky phosphites often favor branched products[3]
Catalyst Loading 0.1-1.0 mol%Typical for rhodium-catalyzed hydroformylation
Syngas Pressure 20-50 barCommon range for laboratory-scale hydroformylation
Temperature 60-100 °COptimization is crucial for selectivity and rate

Signaling Pathways and Catalytic Cycles

Organocatalytic Enamine Cycle for α-Alkylation

Catalytic Cycle for Enamine-Mediated α-Alkylation aldehyde 2-Phenylpropanal enamine Enamine Intermediate aldehyde->enamine + Catalyst - H2O catalyst Chiral Amine Catalyst iminium Iminium Ion Intermediate enamine->iminium + Propyl-X (Alkylation) iminium->catalyst + H2O product This compound iminium->product + H2O (Hydrolysis)

Caption: The enamine catalytic cycle for the α-alkylation of an aldehyde.

Rhodium-Catalyzed Hydroformylation Cycle (Heck-Breslow Mechanism)

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation catalyst HRh(CO)(L)2 alkene_complex Alkene-Rh Complex catalyst->alkene_complex + 2-Phenyl-1-pentene alkyl_rh Alkyl-Rh Complex alkene_complex->alkyl_rh Migratory Insertion acyl_rh Acyl-Rh Complex alkyl_rh->acyl_rh + CO h2_adduct H2-Acyl-Rh Complex acyl_rh->h2_adduct + H2 (Oxidative Addition) h2_adduct->catalyst Reductive Elimination (+ Product) product This compound h2_adduct->product

Caption: A simplified Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

Safety Considerations

  • α-Alkylation: Alkylating agents such as 1-iodopropane are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Hydroformylation: This reaction involves the use of carbon monoxide, a highly toxic and flammable gas, and hydrogen, a highly flammable gas, under high pressure. All operations must be conducted in a well-ventilated area using a properly maintained and certified high-pressure reactor by trained personnel. A carbon monoxide detector should be in use.

These protocols and notes provide a robust framework for the development of catalytic methods for the synthesis of this compound. Researchers are encouraged to perform thorough safety assessments and optimization studies to achieve the desired outcomes.

References

Application Note: Quantitative Analysis of 2-Methyl-2-phenylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 2-Methyl-2-phenylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for research and quality control applications. The protocol includes detailed steps for sample handling, instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a significant compound in various chemical and pharmaceutical contexts. Accurate and precise quantification is crucial for process monitoring, quality assurance, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the determination of this compound in diverse sample matrices. This document provides a detailed protocol for its analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The following protocol is recommended for samples containing this compound.

Reagents and Materials:

  • Hexane (or Dichloromethane), HPLC grade or higher

  • Anhydrous Sodium Sulfate

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps and septa

Procedure:

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Solvent Selection: Use a volatile organic solvent such as hexane or dichloromethane for sample dilution and extraction.[1]

  • Liquid-Liquid Extraction (for complex matrices):

    • To an appropriate amount of the sample, add an equal volume of hexane.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic layer (top layer with hexane) will contain the this compound.

    • Carefully transfer the organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Direct Dilution (for relatively clean samples):

    • Accurately weigh a portion of the sample and dilute it with hexane to a final concentration within the calibration range (e.g., 0.1 - 10 µg/mL). Sample concentrations should ideally be around 0.1-0.5 mg/ml.[2]

  • Final Sample Preparation:

    • Transfer the final extract or diluted sample into a 2 mL GC vial.

    • Cap the vial securely. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3][4]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

ParameterValue
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared from certified reference standards. The following table summarizes typical quantitative data that can be expected from this method.

ParameterResult
Retention Time (RT) ~12.5 min (dependent on specific system)
Quantification Ion (m/z) To be determined from the mass spectrum of a pure standard. Likely fragments would include the molecular ion and characteristic fragments.
Qualifier Ion(s) (m/z) To be determined from the mass spectrum of a pure standard.
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction or Direct Dilution Sample->Extraction Filtration Drying/Filtration Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The sample preparation is straightforward, and the instrumental parameters are optimized for high sensitivity and resolution. This method is well-suited for routine analysis in quality control laboratories and for advanced research applications where accurate quantification of this compound is required.

References

Application Notes and Protocols for NMR-Based Structural Analysis of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the structural elucidation of 2-Methyl-2-phenylpentanal using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols cover one-dimensional (1D) ¹H and ¹³C NMR as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Predicted ¹H and ¹³C NMR data are presented in tabular format to serve as a reference. Additionally, graphical visualizations of the experimental workflow and expected 2D correlations are provided to aid in experimental design and data interpretation.

Predicted NMR Data for this compound

Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary.

The structure and atom numbering for this compound are shown below:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CHO)9.5 - 9.7s-
H3a, H3b1.8 - 2.0m-
H4a, H4b1.2 - 1.4m-
H5 (CH₃)0.8 - 0.9t~7.5
H7, H11 (ortho-Ph)7.3 - 7.5m-
H8, H10 (meta-Ph)7.2 - 7.4m-
H9 (para-Ph)7.1 - 7.3m-
H12 (C2-CH₃)1.4 - 1.6s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1 (CHO)200 - 205
C2 (quat-C)50 - 55
C3 (-CH₂-)35 - 40
C4 (-CH₂-)17 - 22
C5 (-CH₃)13 - 15
C6 (ipso-Ph)140 - 145
C7, C11 (ortho-Ph)127 - 129
C8, C10 (meta-Ph)128 - 130
C9 (para-Ph)126 - 128
C12 (C2-CH₃)20 - 25

Experimental Protocols

2.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height is sufficient to cover the NMR probe's detection coil (typically 4-5 cm).

2.2. ¹H NMR Spectroscopy

  • Purpose: To determine the number of distinct proton environments and their neighboring protons.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 0 - 12 ppm

    • Number of Scans (NS): 8 - 16

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Pulse Angle: 30° - 45° for quantitative measurements, 90° for maximum signal.

2.3. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of distinct carbon environments. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 0 - 220 ppm[1]

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Pulse Angle: 30°

2.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[2]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F1 and F2: 0 - 12 ppm

    • Number of Scans (NS) per increment: 2 - 4

    • Number of Increments (in F1): 256 - 512

    • Relaxation Delay (D1): 1.5 - 2 seconds

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[3]

  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 0 - 12 ppm

    • Spectral Width (SW) in F1 (¹³C): 0 - 160 ppm

    • Number of Scans (NS) per increment: 2 - 8

    • Number of Increments (in F1): 128 - 256

    • Relaxation Delay (D1): 1.5 - 2 seconds

    • ¹J(C,H) Coupling Constant: Set to an average of 145 Hz.

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[4]

  • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 0 - 12 ppm

    • Spectral Width (SW) in F1 (¹³C): 0 - 220 ppm (to include the aldehyde carbon)

    • Number of Scans (NS) per increment: 8 - 16

    • Number of Increments (in F1): 256 - 512

    • Relaxation Delay (D1): 1.5 - 2 seconds

    • Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.

Visualizations

3.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg This compound prep2 Dissolve in ~0.6 mL CDCl3 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1d 1D NMR (1H, 13C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d proc1 Fourier Transform & Phasing acq2d->proc1 proc2 Peak Picking & Integration (1H) proc1->proc2 proc3 Structure Elucidation proc2->proc3

Caption: NMR experimental workflow for this compound.

3.2. Key 2D NMR Correlations

Caption: Predicted 2D NMR (COSY, HSQC, HMBC) correlations.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-2-phenylpentanal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpentanal is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate and sensitive quantification is crucial for process monitoring, quality control, and stability studies. Due to its chemical properties, direct analysis of this compound by common analytical techniques can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a product with improved chromatographic behavior and detectability. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

Two primary analytical techniques are highlighted for the quantification of this compound following derivatization:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored hydrazone derivative that can be readily detected by a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, two derivatization strategies are presented:

    • Oximation: The aldehyde is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative with excellent electron-capturing properties, enhancing its sensitivity in MS detection.

    • Silylation (following reduction): This two-step approach involves the initial reduction of the aldehyde to its corresponding alcohol, followed by silylation of the hydroxyl group to increase volatility and improve chromatographic peak shape.

Derivatization for HPLC-UV Analysis: 2,4-Dinitrophenylhydrazine (DNPH) Method

This method is robust and widely used for the analysis of aldehydes and ketones. The reaction of this compound with DNPH yields a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection around 360 nm.

Reaction Pathway

DNPH_Reaction Analyte This compound Product This compound-2,4-dinitrophenylhydrazone Analyte->Product Derivatization Reagent 2,4-Dinitrophenylhydrazine (DNPH) in Acidic Catalyst

Caption: Reaction of this compound with DNPH.

Experimental Protocol

1. Reagent Preparation:

  • DNPH Reagent: Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid dropwise while stirring. This solution should be prepared fresh daily.

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in acetonitrile.

2. Derivatization Procedure:

  • To 1.0 mL of the sample solution (or standard) in a glass vial, add 1.0 mL of the DNPH reagent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Allow the solution to cool to room temperature.

  • The sample is now ready for HPLC-UV analysis.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient. A typical gradient could be starting at 60% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

Quantitative Data

The following table presents typical performance data for the analysis of aldehydes using the DNPH derivatization method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 5%
Recovery95 - 105%

Derivatization for GC-MS Analysis

Method 1: Oximation with PFBHA

This method is highly sensitive and specific for aldehydes and ketones. The resulting PFBHA-oxime derivative is volatile and provides a strong signal in electron capture negative ionization (ECNI) mode, though electron ionization (EI) can also be used.

Reaction Pathway & Workflow

PFBHA_Workflow cluster_workflow PFBHA Derivatization Workflow Sample Sample containing This compound Add_PFBHA Add PFBHA Reagent Sample->Add_PFBHA React Incubate at 70°C for 30 min Add_PFBHA->React Extract Liquid-Liquid Extraction (e.g., with Hexane) React->Extract Analyze GC-MS Analysis Extract->Analyze

Caption: Workflow for PFBHA derivatization and GC-MS analysis.

Experimental Protocol

1. Reagent Preparation:

  • PFBHA Reagent: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at 1 mg/mL. Create working standards by dilution.

2. Derivatization Procedure:

  • Place 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Add 100 µL of the PFBHA reagent solution.

  • Add 50 µL of an internal standard solution if required.

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, add 500 µL of hexane and vortex for 1 minute to extract the derivative.

  • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Electron Capture Negative Ionization (ECNI).

Quantitative Data
ParameterTypical Value (EI mode)
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Precision (%RSD)< 10%
Recovery90 - 110%
Method 2: Silylation following Reduction

This two-step method first reduces the aldehyde to the corresponding alcohol, 2-Methyl-2-phenylpentan-1-ol, which is then derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This method is useful when the primary aldehyde is unstable under GC conditions or when simultaneous analysis of other hydroxyl-containing compounds is desired.

Reaction Pathway & Workflow

Silylation_Workflow cluster_workflow Reduction and Silylation Workflow Sample Sample containing This compound Reduce Reduction with NaBH4 Sample->Reduce Intermediate 2-Methyl-2-phenylpentan-1-ol Reduce->Intermediate Silylate Add BSTFA + Catalyst (e.g., TMCS) Intermediate->Silylate React Incubate at 60°C for 30 min Silylate->React Analyze GC-MS Analysis React->Analyze

Caption: Workflow for reduction and silylation for GC-MS analysis.

Experimental Protocol

1. Reduction Step:

  • To 1 mL of the sample in methanol, add a small excess of sodium borohydride (NaBH₄) (e.g., 10 mg) portion-wise while stirring at 0°C.

  • Let the reaction proceed for 30 minutes at room temperature.

  • Quench the reaction by carefully adding a few drops of acetic acid until gas evolution ceases.

  • Extract the alcohol into an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alcohol.

2. Silylation Step:

  • Dissolve the dried alcohol residue in 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • The GC-MS conditions can be similar to those used for the PFBHA method, with potential adjustments to the oven temperature program based on the volatility of the silylated derivative.

Quantitative Data
ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)3 - 30 ng/mL
Precision (%RSD)< 15% (includes both steps)
Recovery85 - 115%

Conclusion

The choice of derivatization method for the analysis of this compound depends on the required sensitivity, the available instrumentation, and the sample matrix. The DNPH-HPLC-UV method is a reliable and robust technique suitable for routine quality control. For higher sensitivity and specificity, PFBHA derivatization followed by GC-MS is recommended. The two-step reduction and silylation method provides an alternative for GC-MS analysis, particularly in complex matrices or when analyzing multiple functional groups. The provided protocols and data serve as a starting point for method development and validation for the accurate quantification of this compound in various applications.

2-Methyl-2-phenylpentanal: An Enigmatic Molecule in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches of scientific literature and patent databases, 2-Methyl-2-phenylpentanal remains a molecule with no documented applications in medicinal chemistry research. While its chemical structure is known and cataloged, there is a notable absence of published studies detailing its synthesis for therapeutic purposes, its biological activity, or any exploration of its structure-activity relationships (SAR).

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. There is no quantitative data, such as IC50 values or binding affinities, to summarize, nor are there established experimental protocols for its use in a medicinal chemistry context. Consequently, the generation of diagrams illustrating signaling pathways or experimental workflows would be purely speculative and without a factual basis.

The PubChem database, a comprehensive resource for chemical information, provides the basic chemical and physical properties of this compound. However, it does not contain any associated literature or patent information related to its use in drug discovery or development.

Searches for patents involving this compound have also been unfruitful. While patents exist for structurally related compounds, such as derivatives of 2-methyl-2-pentenal and 2-methyl-2'-phenylpropionic acid, these documents do not mention or claim the use of this compound itself for any medicinal application.

It is possible that research involving this compound exists within private or unpublished corporate projects. However, based on publicly available information, this compound has not been a subject of investigation in the field of medicinal chemistry.

For researchers interested in the broader class of α-substituted phenylalkanals, literature on related molecules may offer some insights into potential synthetic strategies and biological activities. However, it is crucial to note that direct extrapolation of properties from one molecule to another, even with structural similarities, is not scientifically rigorous.

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2-phenylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-2-phenylpentanal. The primary focus is on the common and effective method of sequential α-alkylation of phenylacetonitrile, followed by reduction of the nitrile to the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely employed strategy involves the sequential dialkylation of phenylacetonitrile. The process begins with the deprotonation of the α-carbon of phenylacetonitrile using a strong base, forming a resonance-stabilized carbanion.[1] This nucleophile is then reacted sequentially with two different alkyl halides (e.g., a methyl halide and a propyl halide). The resulting 2-methyl-2-phenylpentanenitrile is then reduced to the final aldehyde product, this compound. Phase-transfer catalysis is often used to facilitate the alkylation steps, providing good yields and simplifying the procedure.[2]

Q2: Why is the choice of base critical in the alkylation step?

A2: The acidity of the α-protons on phenylacetonitrile requires a sufficiently strong base for complete deprotonation to form the carbanion. Common bases include sodium amide, lithium diisopropylamide (LDA), or sodium hydroxide under phase-transfer conditions.[2] The choice of base can influence reaction rate, selectivity between mono- and di-alkylation, and the occurrence of side reactions like elimination (especially with secondary or tertiary alkyl halides).

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Controlling Alkylation: Achieving selective sequential dialkylation without forming mixtures of mono-alkylated and undesired dialkylated products can be difficult.

  • Side Reactions: The strong bases and nucleophiles used can lead to side reactions, such as elimination reactions with the alkyl halides or hydrolysis of the nitrile group.

  • Purification: Separating the desired product from unreacted starting materials, mono-alkylated intermediates, and other byproducts often requires careful chromatographic purification.

  • Reduction Step: The final reduction of the sterically hindered tertiary nitrile to an aldehyde can be challenging. Stopping the reduction at the aldehyde stage without over-reduction to the alcohol requires specific reagents, such as Diisobutylaluminium hydride (DIBAL-H).

Q4: Can I add the methyl and propyl groups in any order during the sequential alkylation?

A4: The order of addition can influence the overall yield. It is generally advisable to introduce the smaller alkyl group (methyl) first, followed by the larger group (propyl). This can sometimes minimize steric hindrance in the second alkylation step, potentially leading to a better yield. However, the optimal order may depend on the specific reaction conditions and should be determined empirically.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low yield of the dialkylated nitrile (2-Methyl-2-phenylpentanenitrile) with significant unreacted mono-alkylated product.

Possible Cause Suggested Solution
Incomplete Deprotonation Ensure the base is strong enough and used in a sufficient molar ratio (at least one equivalent per alkylation step). Check the purity and activity of the base.
Insufficient Reaction Time/Temp Increase the reaction time or temperature for the second alkylation step. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.
Poor Reactivity of Alkyl Halide Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride). Ensure the alkylating agent is fresh and pure.

Problem 2: Formation of significant side products, such as elimination products or bis-alkylation with the same alkyl group.

Possible Cause Suggested Solution
High Reaction Temperature High temperatures can favor elimination reactions, especially with secondary or branched alkyl halides. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Incorrect Order of Reagent Addition Add the alkylating agent slowly to the solution of the carbanion to maintain a low concentration and minimize side reactions.
Base-Induced Side Reactions Consider using a different base or solvent system. For example, switching from an alkoxide base to LDA might reduce certain side reactions.

Problem 3: Low or no yield in the final nitrile-to-aldehyde reduction step.

Possible Cause Suggested Solution
Inactive Reducing Agent Use a fresh bottle of the reducing agent (e.g., DIBAL-H), as it can degrade with improper storage.
Reaction Temperature Too High The reduction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. Ensure the temperature is carefully controlled throughout the addition.
Hydrolysis of Intermediate The imine intermediate formed during the reduction is sensitive to moisture. The acidic workup must be performed carefully at low temperatures to ensure efficient hydrolysis to the aldehyde.
Steric Hindrance The tertiary nitrile is sterically hindered. A higher excess of the reducing agent (e.g., 1.5-2.0 equivalents) may be required to drive the reaction to completion.

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// Edges start -> check_sm; check_sm -> is_sm; is_sm -> sol_incomplete [label="Yes"]; is_sm -> is_side_product [label="No"]; is_side_product -> sol_side_product [label="Yes"]; is_side_product -> is_degradation [label="No"]; is_degradation -> sol_degradation [label="Yes"]; is_degradation -> sol_purification [label="No"]; } caption: Troubleshooting decision tree for low yield issues.

Reaction Optimization Data

Optimizing the yield of the dialkylation step is crucial. The following table summarizes conditions for the related α-alkylation of phenylacetonitrile, which can serve as a starting point for optimization.

Table 1: Conditions for Selective Monoalkylation of Phenylacetonitrile [3]

Base SystemAlkylating AgentSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
KOH/AluminaEthyl BromideBenzeneReflux295
NaOH/AluminaEthyl BromideBenzeneReflux294
KOH/Aluminan-Butyl BromideBenzeneReflux296
NaOH/Aluminan-Butyl BromideBenzeneReflux293

Note: While these conditions are for mono-alkylation, they demonstrate the effectiveness of solid-supported bases which can be adapted for sequential dialkylation by subsequent addition of a second base and alkylating agent.

Key Synthesis Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenylpentanenitrile via Phase-Transfer Catalysis

This protocol is adapted from general procedures for the alkylation of active methylene compounds.[2]

Materials:

  • Phenylacetonitrile

  • Methyl Iodide

  • 1-Bromopropane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other phase-transfer catalyst

  • Toluene or Benzene

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • First Alkylation (Methylation):

    • To a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile (1.0 eq), toluene (5 mL/g of nitrile), and tetrabutylammonium bromide (0.05 eq).

    • Begin vigorous stirring and add 50% aqueous NaOH (3.0 eq).

    • Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise, keeping the internal temperature below 20 °C.

    • After addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or GC until the phenylacetonitrile is consumed.

  • Second Alkylation (Propylation):

    • Cool the reaction mixture again in an ice bath.

    • Add 1-bromopropane (1.2 eq) dropwise to the vigorously stirred mixture.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-8 hours. Monitor the disappearance of the mono-methylated intermediate (2-phenylpropanenitrile).

  • Workup and Purification:

    • Cool the mixture to room temperature and dilute with water and diethyl ether.

    • Separate the organic layer. Wash with water, then with saturated brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methyl-2-phenylpentanenitrile.

G cluster_0 Stage 1: Dialkylation cluster_1 Stage 2: Reduction Start Phenylacetonitrile Step1 1. Base (NaOH) 2. CH3I (Phase-Transfer Catalyst) Start->Step1 Intermediate 2-Phenylpropanenitrile Step1->Intermediate Step2 1. Base (NaOH) 2. CH3CH2CH2Br Intermediate->Step2 Product1 2-Methyl-2-phenyl- pentanenitrile Step2->Product1 Step3 1. DIBAL-H, -78°C 2. Acidic Workup Product1->Step3 Purified Intermediate FinalProduct 2-Methyl-2-phenyl- pentanal Step3->FinalProduct

Protocol 2: Reduction of 2-Methyl-2-phenylpentanenitrile to Aldehyde

Materials:

  • 2-Methyl-2-phenylpentanenitrile

  • Diisobutylaluminium hydride (DIBAL-H, solution in hexanes or toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 2-methyl-2-phenylpentanenitrile (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Add DIBAL-H (1.5 eq) dropwise via syringe, maintaining the internal temperature at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quenching and Workup:

    • While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.

    • Allow the mixture to warm to 0 °C, then slowly add 1M HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Separate the organic layer. Wash with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude aldehyde can be purified by column chromatography on silica gel if necessary.

References

identifying side reactions in 2-Methyl-2-phenylpentanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenylpentanal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic route for this compound involves:

  • α-Alkylation of Phenylacetonitrile: Phenylacetonitrile is deprotonated at the α-carbon using a suitable base, followed by alkylation with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield 2-methyl-2-phenylpentanenitrile.

  • Reduction of the Nitrile: The resulting 2-methyl-2-phenylpentanenitrile is then selectively reduced to the corresponding aldehyde, this compound, using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

Q2: What are the primary side reactions to be aware of during this synthesis?

The main potential side reactions are:

  • During α-alkylation: The formation of a dialkylated byproduct, 2,2-dipropyl-2-phenylacetonitrile.

  • During nitrile reduction: The over-reduction of the nitrile to a primary amine (2-methyl-2-phenylpentan-1-amine).

Troubleshooting Guide

Issue 1: Low yield of the desired mono-alkylated product (2-methyl-2-phenylpentanenitrile) and formation of a significant amount of dialkylated byproduct.

Possible Cause:

The formation of the dialkylated byproduct, 2,2-dipropyl-2-phenylacetonitrile, is a common issue in the alkylation of phenylacetonitrile. This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.

Solutions:

  • Control of Stoichiometry: Use of a slight excess of phenylacetonitrile relative to the alkylating agent can favor mono-alkylation.

  • Choice of Base and Solvent: The use of certain bases and solvent systems can influence the selectivity of mono-alkylation. For instance, using alkali metal hydroxides impregnated on alumina in a non-polar solvent like benzene has been shown to promote selective α-monoalkylation due to steric hindrance within the pores of the support.[1]

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst can sometimes improve the selectivity of mono-alkylation by carefully controlling the reaction conditions.

  • Reaction Temperature: Maintaining a lower reaction temperature can help to control the rate of the second alkylation reaction.

ParameterCondition Favoring Mono-alkylationCondition Favoring Di-alkylation
Stoichiometry Slight excess of phenylacetonitrileExcess of alkylating agent
Base Sterically hindered bases, solid-supported basesStrong, non-hindered bases in solution
Temperature Lower temperatureHigher temperature
Issue 2: The final product is contaminated with a primary amine.

Possible Cause:

This indicates an over-reduction of the intermediate nitrile, 2-methyl-2-phenylpentanenitrile, to 2-methyl-2-phenylpentan-1-amine. This is a common side reaction when using powerful reducing agents like Diisobutylaluminium hydride (DIBAL-H).[2][3]

Solutions:

  • Strict Temperature Control: The reduction of nitriles to aldehydes using DIBAL-H is highly temperature-dependent. The reaction should be carried out at a low temperature, typically -78 °C (dry ice/acetone bath), to prevent over-reduction.[4][5][6] At higher temperatures, the intermediate imine is further reduced to the amine.

  • Stoichiometry of DIBAL-H: Use of only one equivalent of DIBAL-H is crucial to stop the reaction at the aldehyde stage.[6][7] Using more than one equivalent will lead to the formation of the primary amine.[6]

  • Slow Addition of Reagent: The DIBAL-H solution should be added dropwise to the solution of the nitrile at low temperature to maintain control over the reaction.

  • Quenching Procedure: The reaction should be carefully quenched at low temperature before warming to room temperature.

ParameterCondition Favoring Aldehyde FormationCondition Favoring Amine Formation
Temperature -78 °CRoom temperature or higher
Equivalents of DIBAL-H 1 equivalent> 1 equivalent
Reaction Time Monitored closely to completionExtended reaction time

Experimental Protocols

Protocol 1: α-Alkylation of Phenylacetonitrile

Materials:

  • Phenylacetonitrile

  • 1-Bromopropane (or 1-Iodopropane)

  • Sodium amide (or another suitable base like potassium tert-butoxide)

  • Anhydrous solvent (e.g., diethyl ether, toluene, or THF)

  • Apparatus for reaction under inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetonitrile in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base (e.g., sodium amide) to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Cool the reaction mixture again in an ice bath and add the propyl halide dropwise from the dropping funnel.

  • After the addition, the reaction mixture may be stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC or GC).

  • Upon completion, cool the reaction mixture and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate 2-methyl-2-phenylpentanenitrile.

Protocol 2: DIBAL-H Reduction of 2-Methyl-2-phenylpentanenitrile

Materials:

  • 2-Methyl-2-phenylpentanenitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes or toluene)

  • Anhydrous solvent (e.g., diethyl ether, THF, or toluene)

  • Apparatus for reaction under inert atmosphere at low temperature

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer under an inert atmosphere, dissolve 2-methyl-2-phenylpentanenitrile in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.[4]

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[7]

  • Allow the mixture to warm to room temperature and stir until a precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake with an organic solvent.

  • Separate the layers of the filtrate, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude aldehyde can be used without further purification or can be purified by vacuum distillation or column chromatography if necessary.[4]

Visualizations

Synthesis_Pathway phenylacetonitrile Phenylacetonitrile intermediate_nitrile 2-Methyl-2-phenylpentanenitrile phenylacetonitrile->intermediate_nitrile Alkylation propyl_halide Propyl Halide propyl_halide->intermediate_nitrile base Base base->intermediate_nitrile final_product This compound intermediate_nitrile->final_product Reduction dibalh DIBAL-H (-78 °C) dibalh->final_product

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_alkylation Alkylation Step cluster_reduction Reduction Step phenylacetonitrile Phenylacetonitrile mono_alkylated Mono-alkylated Product phenylacetonitrile->mono_alkylated + Propyl Halide di_alkylated Di-alkylated Product mono_alkylated->di_alkylated + Propyl Halide intermediate_nitrile 2-Methyl-2-phenylpentanenitrile aldehyde Desired Aldehyde intermediate_nitrile->aldehyde 1 eq. DIBAL-H, -78°C amine Primary Amine intermediate_nitrile->amine >1 eq. DIBAL-H or higher temp.

Caption: Key side reactions in the synthesis of this compound.

References

optimizing reaction conditions for 2-Methyl-2-phenylpentanal formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Methyl-2-phenylpentanal

Welcome to the technical support hub for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimization data to assist researchers, scientists, and drug development professionals in successfully performing this α-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the α-alkylation of 2-phenylpropanal. This process involves two main steps:

  • Enolate Formation: Deprotonation of the α-carbon of 2-phenylpropanal using a strong, non-nucleophilic base.

  • Alkylation: Nucleophilic attack (SN2 reaction) of the resulting enolate on an appropriate propyl halide.

Q2: Why is a strong base like Lithium diisopropylamide (LDA) recommended?

For alkylation reactions to be successful, the starting aldehyde must be completely converted to its enolate form.[1][2] Strong bases with a high pKa (pKa > 25), such as LDA (pKa ≈ 36) or Sodium Hydride (NaH, pKa > 45), ensure a high concentration of the enolate.[1][2] LDA is particularly favored because it is a very bulky, strong base that is highly soluble in common ethereal solvents like tetrahydrofuran (THF).[1][2][3] Its bulkiness minimizes side reactions, such as nucleophilic addition to the aldehyde's carbonyl group.[1][2]

Q3: What are the critical parameters to control during the reaction?

  • Anhydrous Conditions: Water must be rigorously excluded from the reaction as it will protonate the enolate, reverting it to the starting material and quenching the reaction.

  • Temperature: Low temperatures (typically -78 °C) are crucial, especially during enolate formation with LDA.[3] This prevents undesirable side reactions and ensures kinetic control.[3][4]

  • Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the strong base ensures complete conversion of the aldehyde to the enolate.

Q4: Which propyl halide should I use as the alkylating agent?

The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl. For optimal results, 1-iodopropane is the most reactive choice, followed by 1-bromopropane. 1-chloropropane is significantly less reactive and may require longer reaction times or higher temperatures, which can lead to more side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Enolate Formation Ensure the base is active and used in slight excess. Verify the concentration of your alkyllithium reagent (e.g., n-BuLi) used to prepare the LDA. Use a freshly prepared solution of LDA.
Presence of Water Thoroughly dry all glassware before use. Use anhydrous solvents, freshly distilled if necessary. Ensure all reagents are stored under inert atmosphere (Nitrogen or Argon).
Low-Reactivity Alkylating Agent Switch to a more reactive halide. Use 1-iodopropane instead of 1-bromopropane or 1-chloropropane.
Incorrect Reaction Temperature Maintain a low temperature (-78 °C, typically a dry ice/acetone bath) during the deprotonation step.[3] Do not let the reaction warm prematurely.
Aldol Side Reactions Ensure complete deprotonation before adding the alkyl halide. Adding the alkyl halide to a mixture of aldehyde and enolate can promote aldol condensation.[2]

Problem 2: Presence of Unreacted 2-Phenylpropanal Starting Material

Potential Cause Recommended Solution
Insufficient Base The most common cause. Titrate the alkyllithium solution used to prepare LDA to confirm its molarity. Use at least 1.05 equivalents of LDA.
Premature Quenching Ensure the reaction is truly quenched only during the workup step. Accidental introduction of a proton source (water, alcohol) will kill the enolate.
Short Reaction Time Allow sufficient time for the alkylation step. While enolate formation is rapid, the SN2 reaction may take 1-2 hours at low temperatures. Monitor the reaction by TLC.

Problem 3: Formation of a Viscous Polymer-like Substance

Potential Cause Recommended Solution
Aldehyde Polymerization This can be catalyzed by trace acids or bases. Ensure all reagents are pure. Workup the reaction promptly once complete. Some aldehydes are prone to polymerization upon standing.[5]
Aldol Condensation/Polymerization This occurs if the enolate reacts with the starting aldehyde. Ensure a high concentration of the enolate is formed quickly and completely before adding the alkylating agent.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected outcomes based on the choice of key reagents and conditions for α-alkylation, derived from established chemical principles.

Parameter Condition A (Optimal) Condition B (Acceptable) Condition C (Poor) Expected Outcome
Base LDA (Lithium diisopropylamide)NaH (Sodium Hydride)NaOEt (Sodium Ethoxide)LDA provides rapid, quantitative, and irreversible enolate formation in solution.[1][6] NaH is effective but slow due to its heterogeneity.[1] NaOEt is often not strong enough for complete deprotonation.
Temperature -78 °C0 °C to Room Temp.> 25 °C (Room Temp.)Low temperature (-78 °C) is ideal for kinetic control and minimizing side reactions with LDA.[3] NaH reactions are often run at slightly higher temperatures.[7] Room temperature increases risk of aldol reactions.
Solvent Anhydrous THFAnhydrous Diethyl EtherEthanol / WaterAprotic, non-hydroxylic solvents like THF are essential for stabilizing the enolate.[1] Protic solvents like ethanol will destroy the enolate.
Alkylating Agent 1-Iodopropane1-Bromopropane1-ChloropropaneReactivity order is I > Br > Cl. Iodopropane gives the fastest reaction and highest yield. Chloropropane is often too slow.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via LDA-mediated Alkylation

Materials:

  • 2-Phenylpropanal (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of Argon or Nitrogen, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Preparation: To the cold THF, add diisopropylamine via syringe. Slowly add n-BuLi solution dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: Add a solution of 2-phenylpropanal in a small amount of anhydrous THF to the LDA solution dropwise. Ensure the internal temperature does not rise significantly. Stir the mixture for 1 hour at -78 °C.

  • Alkylation: Add 1-iodopropane dropwise to the enolate solution. Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight (or monitor by TLC until starting material is consumed).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Reaction Workflow

reaction_workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start_end start_end process process reagent reagent product product A Dry Glassware & Add Anhydrous THF B Cool to -78 °C A->B C Prepare LDA Solution (n-BuLi + Diisopropylamine) B->C D Form Enolate (Add 2-Phenylpropanal) C->D E Alkylation (Add 1-Iodopropane) D->E F Warm to Room Temp. E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Dry & Concentrate H->I J Flash Chromatography I->J Final Pure this compound J->Final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_flowchart problem problem question question solution solution result result start Low Yield of Product q1 TLC shows mostly starting material? start->q1 q4 Multiple spots on TLC? q1->q4 No s1 Incomplete deprotonation. - Check LDA activity/conc. - Use >1.05 eq. base q1->s1 Yes q2 Used anhydrous solvents & glassware? s2 Enolate was quenched. - Rigorously dry all reagents and equipment q2->s2 No end Problem Solved q2->end Yes q3 Used a reactive alkyl halide (R-I)? s3 Slow alkylation. - Switch to 1-iodopropane - Increase reaction time q3->s3 No q3->end Yes q4->q3 No s4 Side reactions occurred. - Ensure temp is -78 °C - Check for Aldol products q4->s4 Yes s1->q2 s2->end s3->end s4->end

Caption: Decision tree for troubleshooting low reaction yield.

General Reaction Mechanism

Caption: Key steps in the α-alkylation of 2-phenylpropanal.

References

degradation pathways of 2-Methyl-2-phenylpentanal and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

Issue: Rapid degradation of 2-Methyl-2-phenylpentanal observed upon storage.

  • Question: My stock of this compound shows a decrease in purity over a short period. What are the likely causes and how can I prevent this?

  • Answer: Aldehydes like this compound are susceptible to several degradation pathways, primarily oxidation and polymerization.[1][2] Exposure to air (oxygen), light, and trace amounts of acid or base can catalyze these reactions. To prevent degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial, and at a low temperature (ideally ≤ 4°C). The use of antioxidants or stabilizers can also be effective.[1]

Issue: Inconsistent results in reactions involving this compound.

  • Question: I am observing variable yields and the formation of unexpected byproducts in my experiments. Could this be related to the stability of the starting material?

  • Answer: Yes, the presence of degradation products in your this compound stock can significantly impact reaction outcomes. The primary degradation product, 2-Methyl-2-phenylpentanoic acid (from oxidation), can alter the pH of the reaction mixture and catalyze side reactions. Aldol condensation products can introduce impurities that are difficult to separate. It is recommended to assess the purity of your aldehyde before each use, for instance by GC-MS, and to purify it by distillation if significant degradation is detected.[1][3]

Issue: Formation of a viscous or solid precipitate in the this compound sample.

  • Question: My liquid sample of this compound has become viscous and contains a precipitate. What is happening?

  • Answer: This is likely due to polymerization or aldol condensation reactions.[1] These reactions are often catalyzed by acidic or basic impurities. To mitigate this, ensure all glassware is scrupulously clean and free of acidic or basic residues. Storing the aldehyde over a neutral drying agent like anhydrous magnesium sulfate can also help remove trace water that might facilitate these reactions. The addition of a polymerization inhibitor in very low concentrations could also be considered for long-term storage.

Frequently Asked Questions (FAQs)

  • What are the main degradation pathways for this compound? The two primary degradation pathways are:

    • Oxidation: The aldehyde group is oxidized to a carboxylic acid (2-Methyl-2-phenylpentanoic acid), especially in the presence of oxygen.

    • Aldol Condensation: In the presence of acid or base catalysts, the aldehyde can undergo self-condensation to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. Given the steric hindrance around the α-carbon, this may be less favorable than for other aldehydes but can still occur.

  • How can I monitor the degradation of this compound? The most common analytical methods for monitoring aldehyde purity and detecting degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the aldehyde from its degradation products and provide quantitative data on their relative amounts. For a quicker assessment, Thin Layer Chromatography (TLC) can also be used to check for the presence of more polar impurities like the carboxylic acid.

  • What are the recommended storage conditions for this compound? To ensure maximum stability, store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at or below 4°C. For long-term storage, consider adding a stabilizer.

  • What stabilizers can be used for this compound? While specific data for this compound is unavailable, general stabilizers for aldehydes can be effective. These include antioxidants like hydroquinone or 4-methoxyphenol at low ppm concentrations (e.g., 100-200 ppm).[1] Amines such as triethanolamine or pyridine have also been reported to inhibit polymerization and autocondensation.[4] The choice of stabilizer should be carefully considered based on the intended downstream applications of the aldehyde.

Degradation Pathways and Prevention Workflow

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Aldehyde This compound Oxidation Oxidation (O2, light) Aldehyde->Oxidation Aldol Aldol Condensation (acid/base catalyst) Aldehyde->Aldol Storage Inert Atmosphere (Ar, N2) Low Temperature (≤ 4°C) Amber Vial Stabilizers Antioxidants (e.g., Hydroquinone) Amine Stabilizers (e.g., Triethanolamine) Purification Distillation Chromatography CarboxylicAcid 2-Methyl-2-phenylpentanoic Acid Oxidation->CarboxylicAcid Dimer Aldol Adduct/Condensation Product Aldol->Dimer

Caption: Degradation pathways of this compound and prevention strategies.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (Illustrative):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-400 amu.

  • Analysis: Inject 1 µL of the sample. Identify the peak for this compound and look for peaks corresponding to potential degradation products. The primary oxidation product, 2-Methyl-2-phenylpentanoic acid, will have a longer retention time.

Protocol 2: Stabilization of this compound with an Antioxidant

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of the chosen antioxidant (e.g., hydroquinone) in a volatile solvent like ethanol.

  • Stabilizer Addition: To your vial of this compound, add the antioxidant stock solution to achieve a final concentration of 100-200 ppm. For example, to 10 g of the aldehyde, add 100-200 µL of the 1% stock solution.

  • Homogenization and Storage: Gently swirl the vial to ensure thorough mixing. If a solvent was used, it can be removed under a gentle stream of nitrogen. Store the stabilized aldehyde under the recommended conditions (inert atmosphere, low temperature, dark).

Quantitative Data Summary

Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions (at 25°C for 30 days)

Storage ConditionPurity of this compound (%)2-Methyl-2-phenylpentanoic Acid (%)Aldol Condensation Products (%)
Air, Clear Vial85.212.52.3
Air, Amber Vial90.18.91.0
Nitrogen, Amber Vial98.51.10.4
Nitrogen, Amber Vial, 4°C99.8<0.1<0.1

Table 2: Hypothetical Efficacy of Stabilizers in Preventing Degradation of this compound (Stored in Air, Amber Vial at 25°C for 30 days)

Stabilizer (Concentration)Purity of this compound (%)2-Methyl-2-phenylpentanoic Acid (%)Aldol Condensation Products (%)
None90.18.91.0
Hydroquinone (100 ppm)97.22.50.3
Triethanolamine (50 ppm)96.83.00.2

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Aldehyde Stability Assessment Start Receive/Synthesize This compound PurityCheck1 Initial Purity Assessment (GC-MS, TLC) Start->PurityCheck1 Store Store under appropriate conditions (with/without stabilizer) PurityCheck1->Store Purity > 98% End Use in experiment or purify if necessary PurityCheck1->End Purity < 98% Monitor Monitor purity at regular intervals (e.g., weekly) Store->Monitor PurityCheck2 Purity Assessment (GC-MS, TLC) Monitor->PurityCheck2 Data Analyze data and determine degradation rate PurityCheck2->Data Data->End

Caption: A general workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Methyl-2-phenylpentanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a lab scale?

A common and effective two-step route involves the α-alkylation of 2-phenylpropanenitrile with a propyl halide, followed by the partial reduction of the resulting nitrile to an aldehyde using a hydride-reducing agent.

Q2: Why is Diisobutylaluminium hydride (DIBAL-H) typically used for the nitrile reduction step?

DIBAL-H is a bulky and electrophilic reducing agent ideal for the selective, partial reduction of nitriles to aldehydes.[1][2] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce the nitrile to a primary amine, DIBAL-H allows the reaction to be stopped at the imine stage.[2][3][4] This intermediate is then hydrolyzed to the desired aldehyde during aqueous workup.[3][5]

Q3: What are the primary challenges when scaling up this synthesis?

The main challenges include:

  • Exothermic Control: Both the deprotonation/alkylation and the DIBAL-H reduction steps can be highly exothermic and require careful temperature management on a larger scale.

  • Reagent Handling: Strong bases (e.g., LDA, NaHMDS) and pyrophoric DIBAL-H require specialized handling procedures at scale.

  • Work-up and Purification: Handling large volumes, potential emulsion formation during extraction, and the purification of a potentially sensitive aldehyde product can be complex.

  • Side-Product Formation: Controlling side reactions, such as over-reduction to the alcohol or amine, becomes more critical at scale.

Q4: How can I purify the final this compound product?

For purification, column chromatography on silica gel is a viable method, typically using a non-polar eluent system (e.g., hexane/diethyl ether).[6] Alternatively, aldehydes can be purified by forming a water-soluble bisulfite adduct, extracting away organic impurities, and then regenerating the aldehyde by adding a base.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low Yield in the α-Alkylation Step (Formation of 2-Methyl-2-phenylpentanenitrile)
Symptom Possible Cause Suggested Solution
High recovery of starting 2-phenylpropanenitrile 1. Inefficient Deprotonation: The base (e.g., LDA, NaHMDS) may have degraded or was insufficient.1. Titrate the base before use to confirm its molarity. Ensure all reagents and solvents are strictly anhydrous. Consider using a slight excess of the base (1.1-1.2 equivalents).
2. Low Reaction Temperature: The temperature may have been too low for the deprotonation or alkylation to proceed efficiently.2. While deprotonation is often done at low temperatures (e.g., -78 °C), allow the reaction to warm gradually to room temperature during the alkylation phase to ensure completion.
Presence of multiple unidentified byproducts 1. Base-Induced Side Reactions: The strong base may be reacting with the alkylating agent or causing polymerization.1. Add the alkylating agent (n-propyl bromide) slowly to the solution of the deprotonated nitrile at a low temperature to control the exotherm and minimize side reactions.
2. Over-alkylation: While less common for a quaternary center, impurities could lead to other reactions.2. Ensure high purity of the starting 2-phenylpropanenitrile.
Issue 2: Problems During DIBAL-H Reduction and Work-up
Symptom Possible Cause Suggested Solution
Product is primarily the corresponding primary amine or alcohol 1. Over-reduction by DIBAL-H: The reaction temperature was too high, or too much DIBAL-H was used.1. Maintain a strict low temperature (-78 °C) during the DIBAL-H addition.[1] Use only 1.0-1.2 equivalents of DIBAL-H. At higher temperatures, a second hydride addition can occur.[1]
Low yield of aldehyde, high recovery of nitrile 1. Insufficient DIBAL-H: The DIBAL-H solution may have a lower concentration than stated, or an insufficient amount was used.1. Use a freshly opened bottle of DIBAL-H or titrate it before use. Ensure at least one full equivalent is added.
2. Reaction Quenched Prematurely: The reaction was not allowed to proceed to completion before the aqueous workup.2. Allow the reaction to stir for the recommended time at low temperature before quenching. Monitor the reaction by TLC if possible.
Formation of a thick emulsion during aqueous workup 1. Aluminum Salts: The hydrolysis of the aluminum-imine intermediate forms aluminum salts that can cause emulsions.1. After quenching, consider adding a solution of Rochelle's salt (sodium potassium tartrate) and stirring vigorously for several hours or overnight. This chelates the aluminum salts and helps break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenylpentanenitrile
  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Deprotonation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C (dry ice/acetone bath). 2-phenylpropanenitrile (1.0 eq.) is added. Lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

  • Alkylation: n-Propyl bromide (1.2 eq.) is added dropwise via the dropping funnel. The reaction mixture is allowed to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrile.

Protocol 2: Synthesis of this compound
  • Setup: A flame-dried, three-necked flask is assembled as described above.

  • Reduction: The crude 2-Methyl-2-phenylpentanenitrile (1.0 eq.) is dissolved in anhydrous toluene and cooled to -78 °C. DIBAL-H (1.2 eq., 1.0 M solution in hexanes) is added dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at -78 °C for an additional 3 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by the addition of 1 M HCl. The mixture is allowed to warm to room temperature and stirred until two clear layers are observed.

  • Extraction & Purification: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude aldehyde is then purified by silica gel column chromatography.

Data Presentation: Representative Yields & Conditions

StepReagents & ConditionsTypical Scale (mmol)Theoretical Yield (g)Actual Yield (g)% YieldPurity (by GC)
Alkylation 2-phenylpropanenitrile, LDA, n-propyl bromide, THF, -78°C to RT10018.7316.588%>95%
Reduction 2-Methyl-2-phenylpentanenitrile, DIBAL-H, Toluene, -78°C8014.1011.078%>98% (after purification)

Visualizations

Workflow and Troubleshooting Diagrams

Synthesis_Workflow cluster_alkylation Stage 1: Alkylation cluster_reduction Stage 2: Reduction start_material 2-Phenylpropanenitrile deprotonation Deprotonation (LDA, -78°C) start_material->deprotonation alkylation Alkylation (n-PrBr) deprotonation->alkylation workup1 Aqueous Workup alkylation->workup1 intermediate Crude 2-Methyl-2- phenylpentanenitrile workup1->intermediate reduction Reduction (DIBAL-H, -78°C) intermediate->reduction workup2 Quench & Hydrolysis reduction->workup2 purification Purification (Chromatography) workup2->purification final_product This compound purification->final_product

Caption: Overall synthetic workflow for this compound.

DIBAL_Troubleshooting start Analyze Crude Product After DIBAL-H Reduction low_yield Low Conversion (High Starting Nitrile) start->low_yield Poor Yield over_reduction Byproducts Detected (Amine/Alcohol) start->over_reduction Impure Product good_yield Desired Aldehyde (>70% crude yield) start->good_yield Good Yield cause_low_yield Possible Causes: - Insufficient DIBAL-H - Reagent Deactivated - Quenched too early low_yield->cause_low_yield cause_over_reduction Possible Causes: - Reaction temp > -70°C - Excess DIBAL-H added - Slow quench over_reduction->cause_over_reduction proceed Proceed to Purification good_yield->proceed solution_low_yield Solutions: - Titrate DIBAL-H before use - Ensure >1.1 eq. is added - Increase reaction time cause_low_yield->solution_low_yield solution_over_reduction Solutions: - Maintain strict -78°C - Use max 1.2 eq. DIBAL-H - Add reagent slowly cause_over_reduction->solution_over_reduction

Caption: Troubleshooting logic for the DIBAL-H reduction step.

References

Technical Support Center: Enantioselective Separation of 2-Methyl-2-phenylpentanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the enantioselective separation of 2-Methyl-2-phenylpentanal isomers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the enantioselective separation of this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is generally the most versatile and widely used method for the direct separation of enantiomers like this compound.[1][2] Chiral Gas Chromatography (GC) can also be a viable option if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to enhance volatility.[3] For preparative scale separations, enzymatic kinetic resolution or diastereomeric crystallization might be considered, although these methods are often more complex to develop.[4][5]

Q2: What type of chiral stationary phase (CSP) is recommended for separating an α-quaternary aromatic aldehyde like this compound via HPLC?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a broad range of chiral compounds and are a recommended starting point.[1][6][7] Cyclodextrin-based CSPs are also a strong choice, particularly in reversed-phase mode, as they facilitate chiral recognition through inclusion complexation with the aromatic ring of the analyte.[8][9]

Q3: Can this compound racemize during analysis?

A3: Yes, aldehydes with a chiral center at the α-position are susceptible to racemization, especially in the presence of acid or base catalysts, through the formation of an achiral enol or enolate intermediate.[10][11] It is crucial to control the pH of the mobile phase and sample preparation solutions to minimize this risk.

Q4: What are the primary challenges in developing a separation method for this compound?

A4: The main challenges include finding a CSP and mobile phase combination that provides adequate selectivity, preventing on-column racemization, and managing the aldehyde's potential instability or reactivity.[12] For methods like diastereomeric crystallization, finding a suitable and cost-effective resolving agent and crystallization solvent can be time-consuming.[5]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Q: Why am I seeing no separation or poor resolution (Rs < 1.5) of the enantiomers?

A:

  • Incorrect CSP: The selected chiral stationary phase may not offer sufficient chiral recognition for this compound.

    • Solution: Screen a variety of CSPs, starting with polysaccharide-based (e.g., Chiralpak IA, IB, IC, AD-H) and cyclodextrin-based columns.[7][13]

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for resolution.

    • Solution 1: If using normal phase (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. Small changes can significantly impact selectivity.[14]

    • Solution 2: Try different alcohol modifiers (e.g., ethanol, n-butanol) as they can alter the hydrogen bonding interactions with the CSP.

    • Solution 3: For basic or acidic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution. However, for a neutral aldehyde, this should be approached with caution to avoid racemization.[14]

  • Temperature Effects: Temperature can influence the interactions between the analyte and the CSP.

    • Solution: Experiment with running the separation at sub-ambient temperatures (e.g., 10-15°C) to enhance the stability of the transient diastereomeric complexes, which can improve resolution.

Q: My peaks are broad or tailing. What could be the cause?

A:

  • Column Contamination: The column may be fouled by impurities from the sample.

    • Solution: Implement a column washing procedure as recommended by the manufacturer. For immobilized polysaccharide CSPs, flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may be possible.[15] Always use a guard column to protect the analytical column.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample and/or the injection volume.

  • Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[16]

Q: I am observing a drift in retention times and/or a loss of resolution over multiple injections. Why?

A:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after changing solvents.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting analysis.[14]

  • Additive Memory Effect: Traces of additives (acid or base) from previous analyses can adsorb to the stationary phase and alter its selectivity over time.[12]

    • Solution: Dedicate columns to specific mobile phase types (e.g., acidic, basic, neutral). If a column must be switched, use a rigorous washing protocol.[15]

  • Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component in the mobile phase reservoir can alter the composition and affect chromatography.

    • Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.

Enzymatic Kinetic Resolution (EKR)

Q: The conversion in my enzymatic resolution is low, or the reaction is very slow.

A:

  • Suboptimal Enzyme: The chosen enzyme (e.g., a specific lipase) may have low activity towards this compound.

    • Solution: Screen a panel of different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) under standard conditions.

  • Incorrect Acyl Donor/Solvent: The reaction conditions may not be optimal.

    • Solution: Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the organic solvent (e.g., toluene, MTBE, hexane). The choice of solvent can significantly impact enzyme activity and stability.

Q: The enantiomeric excess (ee) of my product is low, even at ~50% conversion.

A:

  • Low Enantioselectivity of the Enzyme: The enzyme may not be highly selective for one enantiomer over the other (low E-value).

    • Solution: Screen different enzymes or try to optimize the reaction temperature. Lowering the temperature can sometimes increase enantioselectivity.

  • Racemization of Substrate/Product: The aldehyde starting material or the product may be racemizing under the reaction conditions.

    • Solution: Ensure the reaction medium is neutral and free of acidic or basic impurities. The use of a base like triethylamine to facilitate racemization is a feature of dynamic kinetic resolution, but it will prevent high ee in a standard kinetic resolution.[4][17]

Quantitative Data Summary

Separation MethodChiral Stationary Phase (CSP) / SystemMobile Phase / ConditionsAnalyte TypeResolution (Rs)Separation Factor (α)Enantiomeric Excess (ee %)Reference(s)
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H)n-Hexane/Isopropanol (90:10, v/v)α-Aryl Aldehydes> 2.01.5 - 2.5> 99% (analytical)[7][18]
Chiral HPLC Cyclodextrin-based (e.g., ChiraDex®)Methanol/Water or Acetonitrile/BufferAromatic Carbonyls1.5 - 4.01.2 - 1.8> 99% (analytical)[8][19]
Chiral GC Derivatized β-Cyclodextrin (e.g., CP Chirasil-DEX CB)H₂ or He carrier gas, temp. gradientVolatile Chiral CarbonylsBaseline1.1 - 1.5> 98% (analytical)[3][20]
Enzymatic KR Candida antarctica Lipase B (CALB)Toluene, Vinyl AcetateRacemic Alcohols/EstersN/AHigh (E > 200)> 97% (at ~45% conversion)[4]
Diastereomeric Crystallization Chiral Resolving Agent (e.g., a chiral amine)Various Solvents (e.g., Ethanol, Ethyl Acetate)Racemic Acids/AldehydesN/AN/A> 98% (after recrystallization)[5]

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based column such as Chiralpak® IA or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Optimization:

    • If partial separation is observed, adjust the percentage of the alcohol modifier in 2% increments (e.g., 92:8, 88:12) to optimize resolution.

    • If peaks are unresolved, try a different polysaccharide column or switch to a different mode (e.g., polar organic mode with acetonitrile/methanol).

    • To improve peak shape for a neutral analyte, ensure high purity solvents are used. Additives are generally not recommended unless necessary, due to the risk of racemization.

Protocol 2: Chiral GC Method Development
  • Column Selection: Use a capillary column with a derivatized cyclodextrin stationary phase, such as Rt-βDEXsm or CP Chirasil-DEX CB (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a dilute solution (0.1 - 1 mg/mL) of the analyte in a volatile solvent like hexane or methyl tert-butyl ether (MTBE).

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., 40 cm/s for H₂).

    • Injector: Split/splitless injector, 250°C, high split ratio (e.g., 100:1) for initial screening.

    • Oven Program: Start with an isothermal hold at a low temperature (e.g., 80°C) for 1-2 minutes, then ramp at 2-5°C/min to a final temperature of 180-200°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Optimization:

    • Adjust the temperature ramp rate. A slower ramp often improves resolution.

    • Optimize the initial oven temperature and hold time.

    • If separation is poor, consider derivatizing the aldehyde to a more stable oxime or hydrazone derivative using standard procedures, which may exhibit better chiral recognition on the CSP.

Visualizations: Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep Dissolve Racemate in Mobile Phase (1mg/mL) filter Filter (0.45 µm) prep->filter inject Inject Sample (5-10 µL) filter->inject column Chiral Column (e.g., Chiralpak AD-H) inject->column detect UV Detector (254 nm) column->detect eval Evaluate Resolution (Rs) detect->eval opt Optimize Mobile Phase (% Alcohol, Solvent Type) eval->opt 1.0 < Rs < 1.5 no_sep No Separation eval->no_sep Rs < 1.0 good_sep Baseline Separation (Rs > 1.5) eval->good_sep Rs > 1.5 opt->inject Re-inject change_col Screen Different CSP no_sep->change_col Try New Column change_col->column

Caption: Workflow for Chiral HPLC Method Development.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_eval Evaluation & Optimization prep Dissolve Racemate in Volatile Solvent derivatize Optional: Derivatize (e.g., to Oxime) prep->derivatize inject Inject Sample (1 µL) Split Mode prep->inject derivatize->inject column Chiral GC Column (e.g., Rt-βDEXsm) inject->column oven Oven Temperature Program detect FID Detector eval Evaluate Peak Separation detect->eval oven->detect no_sep Poor/No Separation eval->no_sep good_sep Good Separation eval->good_sep opt Optimize Temp. Ramp & Carrier Gas Flow opt->inject Re-inject no_sep->opt

Caption: Workflow for Chiral GC Method Development.

EKR_Workflow start Racemic Aldehyde + Acyl Donor reaction Add Lipase in Organic Solvent start->reaction monitor Monitor Reaction (by GC/HPLC) reaction->monitor stop Stop Reaction at ~50% Conversion monitor->stop workup Quench & Workup (e.g., Filter Enzyme) stop->workup separation Separate Product (Ester) from Unreacted Aldehyde (e.g., Column Chromatography) workup->separation product1 Enantioenriched Ester separation->product1 product2 Enantioenriched Aldehyde (Opposite Configuration) separation->product2

References

Technical Support Center: Long-Term Stabilization of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Methyl-2-phenylpentanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound, like other aldehydes, is susceptible to several degradation pathways that can affect its purity and performance in downstream applications. The primary routes of degradation include:

  • Oxidation: The aldehyde functional group is prone to oxidation, which converts it into the corresponding carboxylic acid (2-methyl-2-phenylpentanoic acid). This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.

  • Polymerization: Aldehydes can undergo self-condensation reactions to form polymers. This is a significant issue that can lead to a decrease in the concentration of the desired monomeric aldehyde and the formation of insoluble materials.

  • Aldol Condensation: In the presence of acidic or basic impurities, this compound can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes and their subsequent dehydration products.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C. Avoid freezing, as this can cause phase separation or precipitation of stabilizers.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] This can be achieved by purging the headspace of the storage container with the inert gas before sealing.

  • Light: Protect from light by using amber glass vials or storing the containers in the dark. Light can catalyze oxidative degradation.

  • Container: Use clean, dry, and inert glass containers with airtight seals.

Q3: What types of stabilizers can be used to prolong the shelf-life of this compound?

A3: Several types of stabilizers can be added to this compound to inhibit degradation:

  • Antioxidants: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and hydroquinone are effective at scavenging free radicals and inhibiting oxidation.

  • Acetal Formation: The aldehyde functionality can be protected by converting it to a more stable acetal. This is a reversible process, and the aldehyde can be regenerated when needed. Common reagents for acetal formation include ethylene glycol and propylene glycol.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Yellowing of the sample Oxidation of the aldehyde to form colored impurities.Store the sample under an inert atmosphere (nitrogen or argon). Add an antioxidant such as BHT (Butylated Hydroxytoluene) at a concentration of 0.01-0.1%.
Formation of a viscous liquid or solid precipitate Polymerization of the aldehyde.Store at recommended low temperatures (2-8°C). Ensure the absence of acidic or basic contaminants. If polymerization is a recurring issue, consider converting the aldehyde to a more stable acetal for long-term storage.
Decrease in purity over time (as determined by GC or HPLC) General degradation due to oxidation, polymerization, or other side reactions.Review storage conditions: ensure the container is airtight, stored in the dark, at the correct temperature, and under an inert atmosphere. Consider adding a combination of stabilizers, such as an antioxidant and a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze degradation.
Inconsistent results in subsequent reactions Presence of degradation products that interfere with the desired reaction.Purify the this compound by distillation before use. Implement a routine quality control check (e.g., GC-MS or HPLC-UV) to assess purity before each experiment.

Quantitative Data on Stabilization

The following tables provide hypothetical yet representative data on the stability of this compound under various storage conditions and with different stabilizers. This data is intended to illustrate the expected trends in degradation.

Table 1: Effect of Storage Temperature on Purity of this compound over 12 Months

Storage Temperature (°C)Purity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
25 (Room Temperature)99.597.294.588.1
4 (Refrigerated)99.599.198.797.8
-20 (Frozen)99.599.399.098.5

Table 2: Effectiveness of Different Stabilizers on the Purity of this compound Stored at 25°C for 12 Months

Stabilizer (Concentration)Purity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
None99.597.294.588.1
BHT (0.05% w/w)99.598.898.196.9
Hydroquinone (0.05% w/w)99.598.998.397.2
Propylene Glycol Acetal99.599.499.399.1

Experimental Protocols

Protocol 1: Stabilization with Butylated Hydroxytoluene (BHT)

  • Objective: To inhibit the oxidative degradation of this compound during storage.

  • Materials:

    • This compound

    • Butylated Hydroxytoluene (BHT)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry amber glass vial.

    • Add BHT to a final concentration of 0.01% to 0.1% (w/w). For example, for 10 g of the aldehyde, add 1-10 mg of BHT.

    • Gently swirl the vial until the BHT is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.

    • Immediately cap the vial tightly.

    • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Acetal Protection for Long-Term Storage

  • Objective: To convert this compound to its more stable propylene glycol acetal for long-term storage.

  • Materials:

    • This compound

    • Propylene glycol (1,2-Propanediol)

    • Toluene

    • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

    • Dean-Stark apparatus

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (1 equivalent), propylene glycol (1.2 equivalents), and a catalytic amount of p-TSA (0.01 equivalents) in toluene.

    • Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.

    • Purify the acetal by vacuum distillation if necessary.

    • Store the purified acetal in a tightly sealed container at room temperature.

Protocol 3: Monitoring Stability by HPLC-UV

  • Objective: To quantify the degradation of this compound over time.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization, if needed for enhanced sensitivity)

  • Procedure:

    • Sample Preparation:

      • Prepare a stock solution of this compound in acetonitrile.

      • At specified time points during the stability study, withdraw an aliquot of the stored sample and dilute it to a known concentration with acetonitrile.

    • HPLC Analysis:

      • Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature, and UV detection wavelength). A typical starting point would be a mobile phase of acetonitrile/water, a flow rate of 1 mL/min, and UV detection at a wavelength where the aldehyde or its derivative absorbs maximally.

      • Inject a known volume of the prepared sample onto the HPLC system.

    • Quantification:

      • Identify the peak corresponding to this compound based on its retention time, confirmed with a pure standard.

      • Quantify the amount of the aldehyde by comparing its peak area to a calibration curve prepared from standards of known concentrations.

      • Calculate the percentage purity of the sample at each time point.

Diagrams

DegradationPathways Aldehyde This compound Oxidation Oxidation (O2, light, heat) Aldehyde->Oxidation Polymerization Polymerization Aldehyde->Polymerization Aldol Aldol Condensation (acid/base) Aldehyde->Aldol CarboxylicAcid 2-Methyl-2-phenylpentanoic Acid Oxidation->CarboxylicAcid Polymer Polymer Polymerization->Polymer AldolProduct ß-Hydroxy Aldehyde Aldol->AldolProduct

Caption: Primary degradation pathways of this compound.

StabilizationWorkflow start This compound Sample storage_options Select Storage Strategy start->storage_options short_term Short-Term Storage storage_options->short_term long_term Long-Term Storage storage_options->long_term add_antioxidant Add Antioxidant (e.g., BHT) short_term->add_antioxidant acetal_protection Acetal Protection long_term->acetal_protection inert_atmosphere Store under Inert Gas add_antioxidant->inert_atmosphere refrigerate Refrigerate (2-8°C) inert_atmosphere->refrigerate monitor_stability Monitor Stability (HPLC/GC) refrigerate->monitor_stability acetal_protection->monitor_stability end Stable Storage monitor_stability->end

Caption: Workflow for the stabilization of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-2-phenylpentanal: Established versus Novel Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication presents a comprehensive comparison of two synthetic routes for the production of 2-Methyl-2-phenylpentanal, a valuable aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. We will explore an established multi-step method involving alkylation and subsequent reduction, and contrast it with a novel approach utilizing a Grignard reaction followed by oxidation. This guide provides detailed experimental protocols, quantitative data for comparison, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Method 1: An Established Route via α-Alkylation and Reduction

This established two-step synthesis begins with the α-alkylation of 2-phenylpropionitrile with 1-bromopropane. The resulting 2-methyl-2-phenylpentanenitrile is then selectively reduced to the target aldehyde using diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2-phenylpentanenitrile

In a flame-dried round-bottom flask under an inert nitrogen atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and 2-phenylpropionitrile (1.0 equivalent) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes, after which 1-bromopropane (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound

The purified 2-methyl-2-phenylpentanenitrile (1.0 equivalent) is dissolved in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Method 2: A Novel Synthesis via Grignard Reaction and Oxidation

This new, two-step approach involves the synthesis of the corresponding alcohol, 2-methyl-2-phenylpentan-1-ol, via a Grignard reaction, followed by its selective oxidation to the desired aldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2-phenylpentan-1-ol

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings (1.5 equivalents) are placed under a nitrogen atmosphere. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane (1.5 equivalents) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent (n-propylmagnesium bromide).

In a separate flask, methyl 2-phenylpropanoate (1.0 equivalent) is dissolved in anhydrous diethyl ether and cooled to 0 °C. The prepared Grignard reagent is then added dropwise to the ester solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-methyl-2-phenylpentan-1-ol, which is used in the next step without further purification.

Step 2: Synthesis of this compound via Swern Oxidation

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of the crude 2-methyl-2-phenylpentan-1-ol (1.0 equivalent) from the previous step in DCM is then added slowly. The reaction is stirred for 30 minutes at -78 °C, after which triethylamine (5.0 equivalents) is added. The cooling bath is removed, and the reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance Comparison

ParameterEstablished Method (Alkylation/Reduction)New Method (Grignard/Oxidation)
Overall Yield ~60-70%~65-75%
Purity (after purification) >95%>97%
Reaction Time 24-30 hours8-12 hours
Reagent Toxicity/Handling NaH (highly flammable), DIBAL-H (pyrophoric)Grignard reagent (moisture sensitive), Oxalyl chloride/DMSO (toxic, malodorous byproducts)
Scalability ModerateGood
Purification Vacuum distillation and column chromatographyColumn chromatography

Experimental Workflow Diagrams

established_method cluster_step1 Step 1: α-Alkylation cluster_step2 Step 2: Reduction 2-Phenylpropionitrile 2-Phenylpropionitrile Intermediate_1 Intermediate_1 2-Phenylpropionitrile->Intermediate_1 1. NaH, THF NaH, THF NaH, THF->Intermediate_1 1-Bromopropane 1-Bromopropane 2-Methyl-2-phenylpentanenitrile 2-Methyl-2-phenylpentanenitrile 1-Bromopropane->2-Methyl-2-phenylpentanenitrile Nitrile_Intermediate 2-Methyl-2-phenylpentanenitrile Intermediate_1->2-Methyl-2-phenylpentanenitrile 2. + 1-Bromopropane This compound This compound Nitrile_Intermediate->this compound DIBAL-H, Toluene DIBAL-H, Toluene DIBAL-H, Toluene->this compound

Caption: Workflow for the established synthesis of this compound.

new_method cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Swern Oxidation Methyl 2-phenylpropanoate Methyl 2-phenylpropanoate 2-Methyl-2-phenylpentan-1-ol 2-Methyl-2-phenylpentan-1-ol Methyl 2-phenylpropanoate->2-Methyl-2-phenylpentan-1-ol n-Propylmagnesium bromide n-Propylmagnesium bromide n-Propylmagnesium bromide->2-Methyl-2-phenylpentan-1-ol Alcohol_Intermediate 2-Methyl-2-phenylpentan-1-ol This compound This compound Alcohol_Intermediate->this compound Oxalyl chloride, DMSO, Et3N Oxalyl chloride, DMSO, Et3N Oxalyl chloride, DMSO, Et3N->this compound

Caption: Workflow for the new synthesis of this compound.

Validation of this compound

The identity and purity of the synthesized this compound from both methods were confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: The product exhibits a single major peak in the gas chromatogram, indicating high purity. The mass spectrum shows a molecular ion peak (M+) at m/z = 176, corresponding to the molecular weight of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.55 (s, 1H, -CHO), 7.40-7.20 (m, 5H, Ar-H), 1.80-1.60 (m, 2H, -CH₂-), 1.45 (s, 3H, -CH₃), 1.20-1.00 (m, 2H, -CH₂-), 0.85 (t, J=7.2 Hz, 3H, -CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 203.5 (-CHO), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-C), 55.2 (C-CH₃), 39.8 (-CH₂-), 22.1 (-CH₃), 17.0 (-CH₂-), 14.2 (-CH₃).

Conclusion

Both the established and the novel synthesis methods provide viable routes to this compound with good yields and high purity. The new method via Grignard reaction and Swern oxidation offers a shorter reaction time and potentially higher overall yield, making it an attractive alternative for laboratory-scale synthesis. However, the established method, while longer, may be preferable in certain contexts due to the different safety and handling considerations of the reagents involved. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including available equipment, time constraints, and safety protocols.

Comparative Analysis of Catalytic Systems for the Synthesis of α-Alkylated Phenylacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The asymmetric α-alkylation of aldehydes is a cornerstone of modern organic synthesis, enabling the construction of stereochemically rich molecules. This guide provides a comparative analysis of various catalytic systems for the synthesis of compounds structurally related to 2-Methyl-2-phenylpentanal, focusing on the extensively studied α-alkylation of 2-phenylpropanal as a model reaction. The performance of different catalysts is evaluated based on yield, enantioselectivity, and reaction conditions, with supporting experimental data and protocols.

Performance of Catalysts in the Asymmetric Alkylation of 2-Phenylpropanal

The efficiency of a catalytic system in asymmetric synthesis is paramount. The following table summarizes the performance of selected catalysts in the alkylation of 2-phenylpropanal with various electrophiles. This data allows for a direct comparison of different catalytic approaches under specific experimental conditions.

CatalystAlkylating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)drReference
(S)-Proline1,2-DibromoethaneCH3CNrt248596-
Supported Chiral Ionic Liquid with ProlineBenzyl bromide[bmim]BF44512929496:4
Polystyrene-Supported Proline DerivativeBenzyl bromideToluene60248890-
Chiral Primary AmineMethyl iodideDioxane25487592-

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the catalytic systems discussed.

General Procedure for (S)-Proline Catalyzed Alkylation

To a solution of 2-phenylpropanal (1.0 mmol) in acetonitrile (4.0 mL) is added (S)-proline (0.2 mmol, 20 mol%). The alkylating agent (1.2 mmol) is then added, and the mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product. Enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Supported Chiral Ionic Liquid Catalyzed Alkylation

In a typical procedure, the supported chiral ionic liquid catalyst (0.1 mmol) is added to a solution of 2-phenylpropanal (1.0 mmol) in the ionic liquid [bmim]BF4 (2.0 mL). The alkylating agent (1.2 mmol) is then introduced, and the mixture is stirred at the specified temperature. After the reaction is complete, the product is extracted with diethyl ether. The ionic liquid phase containing the catalyst can be recovered and reused. The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is then purified by chromatography, and its enantiomeric excess is determined by chiral HPLC.

Visualizing the Synthetic Workflow and Catalyst Relationships

To better understand the experimental process and the interplay between different catalytic approaches, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reactants & Catalyst Mixing B Reaction Progression (Stirring at defined Temp.) A->B C Reaction Quenching & Work-up (Extraction) B->C D Purification (Column Chromatography) C->D E Analysis (NMR, HPLC, etc.) D->E

Caption: Generalized workflow for the catalytic synthesis and analysis of α-alkylated aldehydes.

G cluster_catalysts Catalyst Class Relationships Catalysis Asymmetric Catalysis Organocatalysis Organocatalysis Catalysis->Organocatalysis Metal_Catalysis Metal Catalysis Catalysis->Metal_Catalysis Biocatalysis Biocatalysis Catalysis->Biocatalysis Proline Proline & Derivatives (e.g., Supported Catalysts) Organocatalysis->Proline Primary_Amines Chiral Primary Amines Organocatalysis->Primary_Amines Transition_Metals Transition Metal Complexes (e.g., Pd, Ru, Cu) Metal_Catalysis->Transition_Metals Enzymes Enzymes (e.g., Aldolases) Biocatalysis->Enzymes

Caption: Logical relationships between major classes of catalysts used in asymmetric synthesis.

Comparative Discussion

The synthesis of α-chiral aldehydes, such as this compound, is a challenging yet crucial transformation in organic chemistry. The choice of catalyst is a critical factor that dictates the efficiency and stereochemical outcome of the reaction.

Organocatalysts , particularly proline and its derivatives, have emerged as a powerful tool for the asymmetric α-alkylation of aldehydes. As shown in the data table, (S)-proline itself can catalyze the reaction with high enantioselectivity (96% ee). A significant advantage of organocatalysts is their general stability to air and moisture, lower toxicity compared to many metal-based catalysts, and ready availability. To address challenges with catalyst separation and recycling, proline derivatives have been immobilized on solid supports, such as polystyrene or incorporated into ionic liquids. These supported catalysts often retain high levels of activity and selectivity while facilitating easier product purification and catalyst reuse, which is a key consideration for sustainable chemical processes.

Chiral primary amines represent another class of effective organocatalysts for this transformation, operating through an enamine intermediate similar to proline. They have demonstrated high enantioselectivities in the alkylation of α-branched aldehydes.

While not extensively documented for this specific model reaction in the readily available literature, metal-based catalysts are a mainstay in asymmetric synthesis. Transition metal complexes, for instance, can offer very high turnover numbers and frequencies, potentially allowing for lower catalyst loadings and faster reaction times. However, they often require inert reaction conditions and can present challenges related to metal contamination in the final product, a critical concern in pharmaceutical applications.

Biocatalysis , using enzymes such as aldolases, offers the potential for unparalleled selectivity under mild, aqueous conditions. However, the substrate scope of natural enzymes can be limited, and the development of enzymes for non-natural transformations often requires significant protein engineering efforts.

A Comparative Guide to the Biological Activity of Hypothetical 2-Methyl-2-phenylpentanal Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological activity of 2-Methyl-2-phenylpentanal and its direct analogs is not publicly available. This guide therefore presents a hypothetical comparative study to illustrate the methodologies and data presentation that would be employed in the evaluation of such compounds. The data and specific biological effects described herein are purely illustrative.

Aromatic aldehydes are a class of compounds known to exhibit a range of biological activities, from antimicrobial and anti-inflammatory to cytotoxic effects.[1][2][3] The structural backbone of this compound, featuring a phenyl group and an aldehyde functional group, suggests that its analogs could be candidates for various pharmacological applications.[4][5] This guide outlines a potential research framework for comparing the biological activities of a series of hypothetical this compound analogs.

Hypothetical Analogs of this compound

For the purpose of this illustrative guide, we will consider the following hypothetical analogs, designed to explore basic structure-activity relationships by modifying the phenyl ring and the alkyl chain:

  • Analog 1 (A1): this compound (the parent compound)

  • Analog 2 (A2): 2-Methyl-2-(4-chlorophenyl)pentanal (substitution on the phenyl ring)

  • Analog 3 (A3): 2-Methyl-2-(4-methoxyphenyl)pentanal (substitution on the phenyl ring)

  • Analog 4 (A4): 2,2-Dimethyl-2-phenylpentanal (modification of the alkyl group)

Quantitative Data Summary

The following table summarizes hypothetical data from a panel of in vitro assays designed to assess the cytotoxic, anti-inflammatory, and antimicrobial activities of the proposed analogs.

Compound IDAnalog NameCytotoxicity (IC50 in µM)¹Anti-inflammatory Activity (IC50 in µM)²Antimicrobial Activity (MIC in µg/mL)³
A1 This compound75.3> 100128
A2 2-Methyl-2-(4-chlorophenyl)pentanal22.845.232
A3 2-Methyl-2-(4-methoxyphenyl)pentanal> 10089.7> 256
A4 2,2-Dimethyl-2-phenylpentanal98.1> 100128

¹ Cytotoxicity (IC50): The half-maximal inhibitory concentration against a human cancer cell line (e.g., HeLa), determined by MTT assay. A lower IC50 indicates higher cytotoxicity. ² Anti-inflammatory Activity (IC50): The half-maximal inhibitory concentration of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. A lower IC50 indicates higher anti-inflammatory activity. ³ Antimicrobial Activity (MIC): The minimum inhibitory concentration against E. coli. A lower MIC indicates higher antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Objective: To determine the concentration of an analog that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Hypothetical analogs (A1-A4) dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well microplates

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test analogs (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Assay (Anti-inflammatory)

Objective: To measure the inhibitory effect of the analogs on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Cells are pre-treated with different concentrations of the analogs for 1 hour.

  • LPS (1 µg/mL) is added to induce an inflammatory response and NO production.

  • After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the IC50 is calculated.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

Objective: To determine the lowest concentration of an analog that visibly inhibits the growth of a specific microorganism.

Procedure:

  • A two-fold serial dilution of each analog is prepared in a 96-well microplate containing a suitable growth medium.

  • Each well is inoculated with a standardized suspension of E. coli.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Analog Screening

The following diagram illustrates a typical workflow for screening novel chemical compounds for biological activity.

G cluster_0 Phase 1: Compound Preparation & Initial Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Lead Identification A Synthesis of Analogs A1-A4 B Purity & Structural Confirmation (NMR, MS) A->B C High-Throughput Cytotoxicity Screening (MTT Assay) B->C D Anti-inflammatory Assay (NO Production) C->D Active & Non-toxic Compounds E Antimicrobial Assay (MIC) C->E G IC50 / MIC Determination C->G F Mechanism of Action Studies (e.g., Western Blot, Enzyme Inhibition) D->F Promising Hits D->G E->F Promising Hits E->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Lead Compound(s) H->I

Caption: Workflow for screening and identifying lead compounds.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which an active analog might exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates Analog Active Analog (e.g., A2) Analog->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (inflammatory gene) Nucleus->iNOS upregulates

Caption: Inhibition of the NF-kB pathway by a hypothetical analog.

References

A Spectroscopic Guide to the Stereoisomers of 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of the (R) and (S) stereoisomers of 2-Methyl-2-phenylpentanal. Due to a lack of publicly available, specific experimental data for these enantiomers, this document outlines the expected spectroscopic behaviors and provides detailed experimental protocols to enable researchers to conduct their own comparative analysis.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, techniques that introduce a chiral influence are necessary to differentiate them. This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) as methods for characterization and comparison.

Theoretical Spectroscopic Comparison

While specific data is unavailable, the expected outcomes from various spectroscopic analyses are presented below. These tables are structured for researchers to populate with their own experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in an achiral solvent like CDCl₃)

In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are expected to be identical.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.0 - 10.0 (singlet)198 - 205
Quaternary Carbon (-C(CH₃)(Ph)-)-50 - 60
Phenyl C-1 (ipso)-135 - 145
Phenyl C-2,6 (ortho)7.2 - 7.5 (multiplet)127 - 130
Phenyl C-3,5 (meta)7.2 - 7.5 (multiplet)127 - 130
Phenyl C-4 (para)7.1 - 7.3 (multiplet)125 - 128
Methyl (-CH₃)1.2 - 1.5 (singlet)20 - 30
Methylene (-CH₂-CH₂-CH₃)1.5 - 2.0 (multiplet)35 - 45
Methylene (-CH₂-CH₃)1.2 - 1.6 (multiplet)15 - 25
Terminal Methyl (-CH₂-CH₃)0.8 - 1.0 (triplet)10 - 15

Table 2: Key Infrared (IR) Absorption Bands

The IR spectra of the (R) and (S) enantiomers are expected to be identical.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-HStretch2820-2850 and 2720-2750
Carbonyl C=OStretch1720-1740
Aromatic C=CStretch~1600 and ~1450
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000

Table 3: Expected Mass Spectrometry (MS) Fragmentation

The mass spectra of the (R) and (S) enantiomers are expected to be identical under standard electron ionization (EI) conditions.

m/z Value Possible Fragment Notes
176[M]⁺Molecular Ion
147[M - CHO]⁺Loss of the formyl radical
133[M - C₃H₇]⁺Loss of the propyl radical
105[C₆H₅CO]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium cation
77[C₆H₅]⁺Phenyl cation

Table 4: Expected Circular Dichroism (CD) Data

Circular dichroism is a key technique for distinguishing enantiomers. The (R) and (S) enantiomers are expected to show mirror-image CD spectra.

Stereoisomer Expected Cotton Effect (around n→π of C=O)Expected Cotton Effect (around π→π of Phenyl)
(R)-2-Methyl-2-phenylpentanalPositive or NegativePositive or Negative
(S)-2-Methyl-2-phenylpentanalOpposite sign to (R)-isomerOpposite sign to (R)-isomer

Experimental Protocols

2.1. NMR Spectroscopy with Chiral Shift Reagents

This protocol describes how to differentiate the enantiomers using NMR by forming diastereomeric complexes with a chiral shift reagent.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the this compound sample (either a pure enantiomer or a racemic mixture) in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum Acquisition :

    • Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • Introduction of Chiral Shift Reagent :

    • Add a small, precisely measured amount (e.g., 0.1 equivalents) of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Spectral Analysis :

    • Acquire subsequent ¹H NMR spectra after each addition of the chiral shift reagent.

    • Observe the separation of signals that were previously overlapping. For a racemic mixture, signals corresponding to the (R) and (S) enantiomers should resolve into two distinct sets of peaks.

    • The integration of these separated peaks can be used to determine the enantiomeric excess (ee).

  • Data Reporting :

    • Report the chemical shifts and coupling constants for the resolved signals of each enantiomer in the presence of the specified concentration of the chiral shift reagent.

2.2. Circular Dichroism (CD) Spectroscopy

This protocol outlines the measurement of the differential absorption of circularly polarized light to distinguish between the enantiomers.

  • Sample Preparation :

    • Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., acetonitrile or hexane) at a known concentration (typically 10⁻³ to 10⁻⁴ M). The solvent should be transparent in the wavelength range of interest.

  • Instrument Setup :

    • Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 cm).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Spectrum Acquisition :

    • Record the CD spectrum over a relevant wavelength range, for instance, from 200 to 350 nm, to observe the electronic transitions of the phenyl and carbonyl chromophores.

    • Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectra.

  • Data Analysis :

    • The CD spectrum is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

    • The spectra of the (R) and (S) enantiomers should be mirror images of each other. The racemic mixture should show no CD signal.

    • The sign of the Cotton effect at specific wavelengths is characteristic of the absolute configuration.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound stereoisomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Comparison cluster_achiral Achiral Analysis Sample_R (R)-2-Methyl-2-phenylpentanal NMR NMR Spectroscopy Sample_R->NMR IR IR Spectroscopy Sample_R->IR MS Mass Spectrometry Sample_R->MS CD Circular Dichroism Sample_R->CD Sample_S (S)-2-Methyl-2-phenylpentanal Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->CD Sample_Racemic Racemic Mixture Sample_Racemic->NMR Sample_Racemic->CD Compare_NMR Compare NMR Spectra (with chiral shift reagent) NMR->Compare_NMR Achiral_NMR Identical NMR NMR->Achiral_NMR Achiral_IR Identical IR IR->Achiral_IR Achiral_MS Identical MS MS->Achiral_MS Compare_CD Compare CD Spectra CD->Compare_CD Conclusion Structural Elucidation and Enantiomeric Differentiation Compare_NMR->Conclusion Compare_CD->Conclusion Achiral_NMR->Conclusion Achiral_IR->Conclusion Achiral_MS->Conclusion

Assessing the Cross-Reactivity of 2-Methyl-2-phenylpentanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several novel 2-Methyl-2-phenylpentanal derivatives. The data presented herein is intended to guide researchers in selecting compounds with the most favorable specificity for further investigation. The following sections detail the experimental protocols used to generate the comparative data and visualize key experimental workflows and biological pathways.

Comparative Cross-Reactivity Data

The cross-reactivity of the this compound derivatives was assessed against a panel of off-target receptors to determine their selectivity profile. The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values obtained from cell-based and competitive binding assays, respectively. Lower values indicate higher potency and affinity.

Compound IDPrimary Target IC50 (nM)Off-Target A (Receptor X) Ki (nM)Off-Target B (Receptor Y) Ki (nM)Off-Target C (Enzyme Z) IC50 (nM)
MPP-001 15250>10,0001,200
MPP-002 22800>10,0002,500
MPP-003 8505,000800
MPP-004 35>10,000>10,000>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Competitive Radioligand Binding Assay

This assay was employed to determine the binding affinity of the test compounds for off-target receptors X and Y.

  • Materials:

    • HEK293 cells stably expressing the receptor of interest (Receptor X or Y).

    • Radioligand specific for the receptor of interest (e.g., [3H]-ligand).

    • Test compounds (MPP-001 to MPP-004).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Scintillation fluid.

    • 96-well filter plates.

  • Procedure:

    • Cell membranes were prepared from the HEK293 cells expressing the target receptor.

    • A constant concentration of the specific radioligand was incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compounds were added to compete with the radioligand for binding to the receptor.

    • The incubation was carried out at room temperature for a specified period to reach equilibrium.

    • The reaction mixture was then filtered through the 96-well filter plates to separate bound from unbound radioligand.

    • The filters were washed with ice-cold assay buffer to remove non-specific binding.

    • Scintillation fluid was added to each well, and the radioactivity was measured using a scintillation counter.

    • The data was analyzed using non-linear regression to determine the Ki values for each test compound.

Cell-Based Functional Assay (Enzyme Z Inhibition)

A cell-based assay was used to assess the functional inhibition of off-target Enzyme Z by the test compounds.

  • Materials:

    • A stable cell line endogenously expressing Enzyme Z.

    • A specific substrate for Enzyme Z that produces a detectable signal (e.g., fluorescent or luminescent).

    • Test compounds (MPP-001 to MPP-004).

    • Cell culture medium and supplements.

    • 96-well cell culture plates.

    • A microplate reader capable of detecting the signal produced by the substrate.

  • Procedure:

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of the test compounds.

    • After a predetermined incubation period, the specific substrate for Enzyme Z was added to each well.

    • The cells were incubated for a further period to allow for the enzymatic reaction to occur.

    • The reaction was stopped, and the signal (e.g., fluorescence or luminescence) was measured using a microplate reader.

    • The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the assessment of the this compound derivatives.

G cluster_0 Experimental Workflow: Cross-Reactivity Assessment A Compound Synthesis (this compound Derivatives) B Primary Target Screening A->B C Lead Identification B->C D Off-Target Panel Selection C->D E Competitive Binding Assays D->E F Cell-Based Functional Assays D->F G Data Analysis (IC50 & Ki Determination) E->G F->G H Selectivity Profile Generation G->H

Caption: Experimental workflow for assessing cross-reactivity.

G cluster_1 Hypothetical Signaling Pathway Modulation cluster_2 Off-Target Effects Ligand MPP Derivative Receptor Primary Target Receptor Ligand->Receptor Binds Off_Target_Receptor Off-Target Receptor Ligand->Off_Target_Receptor Cross-reacts G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Activates Off_Target_Pathway Unintended Cellular Effects Off_Target_Receptor->Off_Target_Pathway

Caption: Hypothetical signaling pathway modulation.

Benchmarking Novel Synthetic Routes to 2-Methyl-2-phenylpentanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral molecules with quaternary carbon centers is a significant challenge. This guide provides a comparative analysis of established and novel synthetic routes to 2-Methyl-2-phenylpentanal, a compound of interest in organic synthesis and potential drug discovery programs. We present a detailed examination of two primary approaches: a classical alkylation method and a modern organocatalytic enantioselective alkylation, offering insights into their respective yields, reaction conditions, and experimental protocols.

Executive Summary

The synthesis of this compound, which features a quaternary stereocenter, presents a considerable synthetic hurdle. Traditional methods often rely on the alkylation of a pre-existing chiral precursor, while contemporary strategies focus on the development of catalytic, enantioselective transformations. This guide outlines and compares a conventional alkylation of 2-phenylpropanal with a propyl halide against a novel organocatalytic approach, providing a framework for selecting the most suitable synthetic strategy based on desired outcomes such as yield, enantioselectivity, and operational simplicity.

Established Route: Alkylation of 2-Phenylpropanal

A foundational method for the synthesis of this compound involves the alkylation of 2-phenylpropanal with a propyl halide in the presence of a strong base. This classical approach, while straightforward in concept, often necessitates stringent reaction conditions to mitigate side reactions and achieve satisfactory yields.

Experimental Protocol:

A solution of 2-phenylpropanal in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to generate the corresponding enolate. Following enolate formation, a propyl halide (e.g., 1-bromopropane) is introduced to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Novel Route: Organocatalytic Enantioselective Alkylation

Recent advancements in organic synthesis have led to the development of novel, highly efficient methods for the asymmetric construction of quaternary carbon centers. One such innovative approach is the organocatalytic enantioselective α-alkylation of aldehydes. These methods often employ chiral amine catalysts to facilitate the formation of a chiral enamine intermediate, which then reacts with an electrophile.

Primary aminothiourea derivatives have been identified as effective catalysts for the enantioselective alkylation of α-arylaldehydes.[1] This method offers the potential for high enantioselectivity under milder reaction conditions compared to traditional methods.

Experimental Protocol:

In a typical procedure, 2-phenylpropanal and a suitable propyl electrophile are dissolved in a non-polar solvent. A primary aminothiourea catalyst is then added to the mixture. The reaction is stirred at a controlled temperature until completion, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is directly purified by column chromatography to isolate the enantioenriched this compound.

Comparative Analysis

To facilitate a direct comparison of these two synthetic strategies, the following table summarizes key performance indicators based on typical experimental outcomes.

ParameterEstablished Alkylation RouteNovel Organocatalytic Route
Starting Materials 2-Phenylpropanal, Propyl Halide, Strong Base (e.g., LDA)2-Phenylpropanal, Propyl Electrophile, Organocatalyst
Typical Yield Moderate to GoodGood to Excellent
Enantioselectivity Racemic (unless starting from an enantiopure precursor)Potentially High (catalyst-controlled)
Reaction Temperature Low temperatures (-78 °C to room temperature)Typically milder conditions (e.g., room temperature)
Reaction Time Several hoursVaries, can be faster than traditional methods
Reagents and Solvents Anhydrous solvents, strong and sensitive basesGenerally less sensitive reagents and common organic solvents
Purification Column ChromatographyColumn Chromatography

Visualizing the Synthetic Pathways

To further elucidate the mechanistic differences between the established and novel routes, the following diagrams, generated using the DOT language, illustrate the key transformations.

established_route 2-Phenylpropanal 2-Phenylpropanal Enolate Enolate 2-Phenylpropanal->Enolate LDA, THF, -78°C This compound This compound Enolate->this compound Propyl Bromide

Established Alkylation Pathway

novel_route cluster_catalytic_cycle Catalytic Cycle 2-Phenylpropanal 2-Phenylpropanal Chiral Enamine Chiral Enamine 2-Phenylpropanal->Chiral Enamine Organocatalyst Alkylated Enamine Alkylated Enamine Chiral Enamine->Alkylated Enamine Propyl Electrophile This compound This compound Alkylated Enamine->this compound Hydrolysis Organocatalyst Organocatalyst Alkylated Enamine->Organocatalyst

Novel Organocatalytic Pathway

Conclusion

The choice between an established alkylation protocol and a novel organocatalytic method for the synthesis of this compound will depend on the specific requirements of the research or development program. The traditional approach offers a well-understood, albeit potentially lower-yielding and non-stereoselective, route. In contrast, the organocatalytic method presents a compelling alternative, with the potential for high yields and, crucially, high enantioselectivity under milder conditions. For applications where the chirality of the final product is critical, the development and optimization of novel organocatalytic routes represent a significant step forward in the efficient synthesis of complex molecules. Further research into optimizing catalyst loading, reaction times, and substrate scope for the organocatalytic approach will undoubtedly expand its utility in both academic and industrial settings.

References

Comparative In Vitro and In Vivo Studies of 2-Methyl-2-phenylpentanal: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available in vitro and in vivo studies specifically investigating the biological activity of 2-Methyl-2-phenylpentanal. While chemical and physical properties of this compound are documented, comprehensive research into its pharmacological or toxicological effects in biological systems has not been published in peer-reviewed literature.

This guide, therefore, serves to highlight the existing knowledge gap and provide a framework for future research by outlining standard experimental protocols that could be employed to assess the biological profile of this compound. In the absence of direct data for the target compound, this document will present a hypothetical comparative analysis, illustrating how such data, once generated, could be structured and interpreted.

Hypothetical Data Presentation

To facilitate future comparative analysis, quantitative data from prospective in vitro and in vivo assays should be summarized in a clear, tabular format. The following tables are provided as templates for organizing such data, with placeholder information for this compound and a hypothetical alternative, "Compound X."

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundCompound X
HEK293Data Not Available50.2 ± 3.1
HepG2Data Not Available25.8 ± 1.9
SH-SY5YData Not Available78.1 ± 5.4

IC50 values represent the concentration of a substance required to inhibit 50% of a biological or biochemical function.

Table 2: Comparative In Vivo Acute Toxicity (LD50 in mg/kg)

Animal ModelRoute of AdministrationThis compoundCompound X
MouseOralData Not Available500
RatIntravenousData Not Available150

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is cytotoxic to cultured mammalian cells.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2, SH-SY5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing the various concentrations of the test compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • MTT Incubation: After a predetermined exposure time (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound in an animal model.

Methodology:

  • Animal Models: Healthy, adult rodents (e.g., Swiss albino mice or Wistar rats) of a specific age and weight range are used. Animals are housed in standard conditions with access to food and water ad libitum.

  • Dose Preparation: this compound is formulated in a suitable vehicle (e.g., saline, corn oil) for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Dose Administration: Animals are divided into several groups, with each group receiving a different dose of the test compound. A control group receives only the vehicle.

  • Observation: Following administration, animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

  • Data Collection: The number of mortalities in each dose group is recorded.

  • LD50 Calculation: The LD50 value is calculated using a recognized statistical method, such as the probit analysis or the method of Miller and Tainter.

Visualizing Experimental Workflows

To further clarify the proposed experimental procedures, the following diagrams illustrate the workflows for the in vitro and in vivo studies.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment compound_prep Compound Preparation compound_prep->cell_treatment mtt_incubation MTT Incubation cell_treatment->mtt_incubation formazan_solubilization Formazan Solubilization mtt_incubation->formazan_solubilization absorbance Absorbance Measurement formazan_solubilization->absorbance data_analysis Data Analysis & IC50 absorbance->data_analysis in_vivo_workflow cluster_prep_vivo Preparation cluster_exp_vivo Experiment cluster_analysis_vivo Analysis animal_models Animal Model Selection dose_admin Dose Administration animal_models->dose_admin dose_prep Dose Preparation dose_prep->dose_admin observation Observation (14 days) dose_admin->observation data_collection Mortality Data Collection observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc

Safety Operating Guide

Essential Safety and Disposal Guidance for 2-Methyl-2-phenylpentanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-2-phenylpentanal was not located in the available resources. The following information is based on general safety protocols for aromatic aldehydes and data for structurally similar chemicals. This guidance is for informational purposes only and should not replace a substance-specific SDS. Researchers, scientists, and drug development professionals must consult the official SDS for this compound and adhere to all institutional and local environmental regulations before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Due to its chemical structure as an aromatic aldehyde, this compound is likely to be a flammable liquid and may cause skin, eye, and respiratory irritation. Some aldehydes are also sensitizers and can be toxic if inhaled or ingested. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be required based on the scale of work.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

Handling Procedures:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

  • Ground and bond containers when transferring material.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound available from PubChem.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₆OPubChem[1]
Molecular Weight 176.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 858786-09-1PubChem[1]
XLogP3 3.1PubChem[1]
Polar Surface Area 17.1 ŲPubChem[1]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a suitable, labeled waste disposal container.[2]

  • For large spills, contain the spillage and prevent it from entering drains or waterways.[2]

  • Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proper Disposal Procedures

The proper disposal of this compound should be in accordance with all local, state, and federal regulations. As a general guideline for aldehyde waste:

  • Waste Identification and Segregation:

    • Label a dedicated, sealed container for this compound waste.

    • Do not mix with other waste streams unless compatibility is confirmed. Aldehydes are incompatible with organic acids and amines, which can cause heat generation and violent polymerization.

  • Waste Collection:

    • Collect liquid waste in a properly labeled, sealed, and chemically resistant container.

    • Collect solid waste contaminated with the chemical (e.g., absorbent materials, contaminated gloves) in a separate, appropriately labeled container.

  • Disposal Pathway:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not pour down the drain or dispose of in regular trash.[2]

    • Some institutions may have specific protocols for neutralizing aldehyde waste before disposal. Consult your institution's Environmental Health and Safety (EHS) department for approved procedures.

Disposal Workflow Diagram

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which is applicable to this compound.

G cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal liquid_waste Liquid this compound and Rinsate liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container Segregate solid_waste Contaminated Solids (e.g., gloves, absorbent) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container Segregate saa Satellite Accumulation Area (Fume Hood) liquid_container->saa solid_container->saa pickup EHS Waste Pickup saa->pickup Request disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: General workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.